6-Nitroisoquinolin-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitroisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXGAXNRZCOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620104 | |
| Record name | 6-Nitroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681427-41-8 | |
| Record name | 6-Nitroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroisoquinolin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Part 1: Chemical Identity & Physiochemical Profile
[1]
6-Nitroisoquinolin-1-amine (CAS 681427-41-8) is a critical heterocyclic building block in the synthesis of kinase inhibitors, particularly those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and Rho-associated protein kinase (ROCK). Structurally, it consists of an isoquinoline scaffold functionalized with a primary amine at the C1 position and a nitro group at the C6 position. This specific substitution pattern creates a "push-pull" electronic system, enhancing its utility as a pharmacophore scaffold and a fluorescent precursor.
Table 1: Chemical Identifiers and Properties
| Property | Detail |
| Chemical Name | 6-Nitroisoquinolin-1-amine |
| Synonyms | 1-Amino-6-nitroisoquinoline; 6-Nitro-1-isoquinolinamine |
| CAS Number | 681427-41-8 |
| Primary Precursor CAS | 70538-57-7 (6-Nitroisoquinoline) |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Yellow to Orange Solid (Conjugated nitroaromatic) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| SMILES | Nc1nc2ccc(cc2cc1)=O |
| InChIKey | Standardized key required for database verification |
Part 2: Synthetic Architecture
The synthesis of 6-nitroisoquinolin-1-amine is rarely achieved through direct nitration of isoquinolin-1-amine due to regioselectivity issues (nitration typically favors C5 or C8). The authoritative industrial route involves the functionalization of the C1 position of a pre-nitrated isoquinoline core.
Retrosynthetic Strategy
The most robust pathway utilizes 6-nitroisoquinoline as the starting material. The C1 position is activated via N-oxidation, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with ammonia.
Detailed Experimental Protocol
Step 1: N-Oxidation
-
Reagents: 6-Nitroisoquinoline (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).
-
Procedure: Dissolve 6-nitroisoquinoline in DCM. Add mCPBA portion-wise at 0°C to prevent exotherms. Warm to room temperature and stir for 12–18 hours. Wash with NaHCO₃ to remove benzoic acid byproducts.
-
Causality: The nitrogen lone pair is the most nucleophilic site; oxidation activates the adjacent C1 carbon for subsequent nucleophilic attack.
Step 2: Chlorination (Rearrangement)
-
Reagents: 6-Nitroisoquinoline N-oxide, Phosphorus oxychloride (POCl₃).
-
Procedure: Reflux the N-oxide in neat POCl₃ for 4 hours. Quench carefully on ice (violent hydrolysis of excess POCl₃). Extract with chloroform.
-
Mechanism: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Chloride ions then attack C1, restoring aromaticity and ejecting the oxygen species (Meisenheimer complex intermediate).
Step 3: Ammonolysis (SNAr)
-
Reagents: 1-Chloro-6-nitroisoquinoline, Ammonia (saturated ethanolic solution or gas).
-
Procedure: Place the chloro-intermediate in a pressure vessel (bomb) with ethanolic ammonia. Heat to 100–130°C for 6–12 hours.
-
Purification: Concentrate the solvent. Recrystallize from ethanol/water or purify via flash chromatography (Ethyl Acetate/Hexane).
-
Validation: Monitor disappearance of the chloro-starting material via TLC or LC-MS. The product should exhibit a distinct mass shift (M+ - Cl + NH₂).
Part 3: Structural Biology & Reactivity
The biological utility of 6-nitroisoquinolin-1-amine stems from its electronic environment. The nitro group at C6 is strongly electron-withdrawing, which lowers the pKa of the C1-amine and the ring nitrogen. This modulation is critical for binding affinity in kinase pockets (ATP-mimetic behavior).
Mechanistic Insight: In kinase inhibition (e.g., LRRK2 or ROCK), the 1-aminoisoquinoline moiety functions as a "hinge binder." The exocyclic amine (H-donor) and the endocyclic nitrogen (H-acceptor) form a bidentate hydrogen bond network with the kinase hinge region (typically Glu/Leu residues). The 6-nitro group often projects into the solvent-exposed region or a hydrophobic back-pocket, where it can be further derivatized or reduced to an amine to alter solubility and potency.
Part 4: Pharmaceutical Applications
LRRK2 Inhibition (Parkinson's Disease)
Mutations in the LRRK2 gene (e.g., G2019S) are a leading cause of familial Parkinson's disease.[1] 6-Nitroisoquinolin-1-amine serves as a scaffold for "Type I" kinase inhibitors.
-
Workflow: The 1-amine is often protected (e.g., with Boc anhydride) or cyclized to form fused tricyclic systems (e.g., imidazo[4,5-c]isoquinolines) to enhance selectivity against the kinome.
ROCK Inhibitors
Rho-associated protein kinase (ROCK) mediates vascular smooth muscle contraction. Isoquinolin-1-amine derivatives are classic ROCK inhibitors (structurally related to Fasudil). The 6-nitro variant allows for the introduction of diverse chemical space at the 6-position via reduction to the aniline followed by amide coupling or sulfonylation.
Hypoxia-Selective Probes
Nitroaromatics are susceptible to enzymatic reduction by nitroreductases, which are overexpressed in hypoxic tumor environments.
-
Mechanism: 6-Nitroisoquinolin-1-amine (non-fluorescent or weakly fluorescent) can be reduced to 1,6-diaminoisoquinoline (highly fluorescent). This "turn-on" fluorescence makes it a candidate for imaging solid tumor hypoxia.
Part 5: Safety & Handling
-
Hazard Classification: GHS Warning.
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Specific Risk: Nitro-aromatics can be energetic. While this specific compound is stable, heating closed vessels (as in the ammonolysis step) requires blast shielding.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent photo-degradation of the nitro group.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline.Link
-
Estrada, A. A., et al. (2021). Fused tetrazoles as LRRK2 inhibitors. U.S. Patent Application US20210261553A1. Link
-
Zhu, Y., et al. (2004).[3] Phenylglycine derivatives useful as serine protease inhibitors.[3] U.S. Patent Application US20040204412A1. Link
-
Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharm. 75, 235–257. Link
-
PubChem. (2025).[4] Compound Summary: 6-Nitroisoquinoline (Precursor). National Library of Medicine. Link
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- 4. 6-Nitroisoquinoline | C9H6N2O2 | CID 11309808 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 6-Nitroisoquinolin-1-amine in Modern Kinase Inhibitor Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this class, 6-nitroisoquinolin-1-amine has emerged as a particularly compelling core for the development of novel kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, rationale, and application of this scaffold in kinase inhibitor discovery. We will delve into its chemical properties, structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and biological evaluation. Case studies will be presented to illustrate its successful application in targeting key kinases such as Cyclin-Dependent Kinases (CDKs) and Pim kinases, providing a forward-looking perspective on its potential in oncology and beyond.
Introduction: The Enduring Importance of Kinase Inhibition and Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, remain one of the most critical classes of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the search for novel, potent, and selective inhibitors is a continuous effort in drug discovery.
The concept of "privileged scaffolds" describes molecular frameworks that are capable of binding to multiple biological targets with high affinity. Isoquinoline and its derivatives are exemplary of such scaffolds, forming the core of numerous approved drugs and clinical candidates.[1] The strategic functionalization of the isoquinoline ring allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.
This guide focuses on a specific, yet highly strategic, building block: 6-nitroisoquinolin-1-amine. We will explore the nuanced role of the nitro group and the primary amine in facilitating potent and selective kinase inhibition.
The 6-Nitroisoquinolin-1-amine Scaffold: A Chemical and Biological Rationale
The 6-nitroisoquinolin-1-amine core offers a unique combination of chemical features that make it an attractive starting point for kinase inhibitor design.
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The Isoquinoline Core: This bicyclic aromatic system provides a rigid framework that can be appropriately decorated with substituents to interact with the ATP-binding pocket of kinases.
-
The 1-Amino Group: The primary amine at the 1-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.
-
The 6-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the isoquinoline ring system.[2] This can enhance binding affinity through favorable electrostatic interactions with the target protein. Furthermore, the nitro group can participate in hydrogen bonding and can be metabolically reduced to reactive intermediates, a property that can be exploited in prodrug strategies.[3]
Synthesis of the 6-Nitroisoquinolin-1-amine Core and Its Derivatives
A robust synthetic route to the 6-nitroisoquinolin-1-amine scaffold is essential for its exploration in drug discovery. While a single, direct synthesis is not extensively documented, a multi-step approach, adapted from the synthesis of 6-aminoisoquinoline, provides a reliable pathway.[4]
Proposed Synthetic Pathway for 6-Nitroisoquinolin-1-amine
The synthesis commences with 2-(carboxymethyl)-4-nitrobenzoic acid and proceeds through key intermediates, including 6-nitroisoquinoline-1,3(2H,4H)-dione and 1,3-dichloro-6-nitroisoquinoline.[4] A final amination step can then yield the desired product.
Caption: Proposed synthetic route to 6-Nitroisoquinolin-1-amine.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione [4]
-
Combine 2-(carboxymethyl)-4-nitrobenzoic acid with urea in the presence of an acid catalyst.
-
Heat the reaction mixture at a temperature ranging from 70°C to 140°C.
-
Allow the reaction to proceed for a sufficient time to form the bicyclic dione.
-
Isolate and purify the product.
Step 2: Synthesis of 1,3-Dichloro-6-nitroisoquinoline [4]
-
Treat 6-nitroisoquinoline-1,3(2H,4H)-dione with a chlorinating agent such as R¹-P(O)Cl₂ (where R¹ can be alkyl or aryl).
-
Heat the reaction mixture to a temperature between 90°C and 160°C for 1 to 4 hours.
-
Isolate and purify the resulting 1,3-dichloro-6-nitroisoquinoline.
Step 3: Synthesis of 6-Nitroisoquinolin-1-amine (Proposed)
-
In a sealed vessel, dissolve 1,3-dichloro-6-nitroisoquinoline in a suitable solvent (e.g., dioxane or DMF).
-
Add a source of ammonia (e.g., aqueous ammonia or ammonia gas).
-
Heat the mixture to facilitate the nucleophilic aromatic substitution of one of the chloro groups.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture, and isolate the crude product.
-
Purify by column chromatography to obtain 6-nitroisoquinolin-1-amine.
Derivatization via Cross-Coupling Reactions
The 6-nitroisoquinolin-1-amine scaffold can be further diversified. For instance, if a halogen is present at another position (e.g., a bromo- or iodo-substituted precursor), Suzuki-Miyaura cross-coupling reactions can be employed to introduce a wide array of aryl and heteroaryl groups, enabling extensive exploration of the chemical space.
Structure-Activity Relationship (SAR) and Case Studies
The strategic placement of substituents on the 6-nitroisoquinolin-1-amine core is critical for achieving high potency and selectivity. A key study on pyrazolo[3,4-g]isoquinolines, which contain a nitro-isoquinoline core, provides valuable insights into the SAR of this scaffold against a panel of kinases.[5]
Quantitative SAR Data
The following table summarizes the inhibitory activity of representative nitro- and amino-substituted pyrazolo[3,4-g]isoquinolines against a panel of kinases.[5]
| Compound ID | R | Target Kinase | IC₅₀ (nM) |
| 1a' (Nitro) | H | Haspin | >1000 |
| CLK1 | 101 | ||
| DYRK1A | >1000 | ||
| CDK9 | 218 | ||
| GSK3 | 363 | ||
| 2c (Amino) | H | Haspin | 62 |
| CLK1 | >1000 | ||
| DYRK1A | 248 | ||
| CDK9 | >1000 | ||
| GSK3 | >1000 | ||
| 3a (Nitro) | 4-Me | Haspin | 167 |
| CLK1 | 101 | ||
| CDK9 | 218 | ||
| GSK3 | 363 |
Data extracted from reference[5].
Key SAR Insights
-
Impact of the Nitro vs. Amino Group: The data reveals that the nature of the substituent at the 6-position significantly influences both potency and selectivity. For instance, the amino analog 2c is a potent Haspin inhibitor, while the corresponding nitro analog 1a' is inactive against this kinase but shows activity against CLK1, CDK9, and GSK3.[5] This highlights the potential to tune selectivity by modifying this position.
-
Influence of Substituents on the Fused Ring: Alkylation at the 4-position of the pyrazolo ring, as seen in compound 3a , alters the kinase inhibition profile, with a preference for CLK1, CDK9, and GSK3 over Haspin.[5] This demonstrates that modifications to other parts of the scaffold can be used to fine-tune selectivity.
Case Study: Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6] The data for compounds 1a' and 3a show that the nitro-isoquinoline scaffold can be effectively utilized to target CDK9.[5]
Caption: Simplified CDK9 signaling pathway and the point of inhibition.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of novel kinase inhibitors requires robust and reliable biochemical and cell-based assays.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, providing a direct measure of kinase activity.
Materials:
-
Purified recombinant kinase (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a multi-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Caption: General workflow for a luminescence-based kinase inhibition assay.
Cell-Based Phosphorylation Assay
This assay provides a more physiologically relevant assessment of inhibitor activity by measuring the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Human cell line expressing the target kinase
-
Synthesized inhibitor compound
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies
-
Secondary antibodies for detection (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the inhibitor compound for a specified time.
-
Lyse the cells to extract the proteins.
-
Perform a Western blot or ELISA to detect the levels of the phosphorylated substrate and the total amount of the substrate protein.
-
Quantify the signals from the phospho-specific and total protein antibodies.
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
Determine the IC₅₀ value by plotting the normalized phosphorylation levels against the inhibitor concentration.
Future Outlook and Conclusion
The 6-nitroisoquinolin-1-amine scaffold represents a versatile and promising starting point for the discovery of novel kinase inhibitors. Its unique electronic properties and potential for diverse functionalization offer significant opportunities for developing potent and selective therapeutics. The case studies presented herein on CDK and Pim kinase inhibition highlight the potential of this scaffold to address key targets in oncology.
Future work in this area will likely focus on:
-
Expansion to other kinase targets: The application of this scaffold to a broader range of kinases is a logical next step.
-
Exploitation of the nitro group: Further investigation into the role of the nitro group in mediating specific interactions within the kinase active site could lead to the design of more potent inhibitors. Additionally, the potential for bioreduction of the nitro group could be explored in the context of developing tumor-targeted prodrugs.
-
Structure-based design: As more crystal structures of kinases in complex with inhibitors based on this scaffold become available, structure-based drug design will play an increasingly important role in optimizing their properties.
References
- An, Y., et al. (2021). Isoxazolo[3,4-b]quinoline-3,4(1H,9H)-diones as unique, potent and selective inhibitors for Pim-1 and Pim-2 kinases: chemistry, biological activities, and molecular modeling. Bioorganic & Medicinal Chemistry Letters, 18(19), 5206-5208.
- Chen, Z., et al. (2012). Identification of Quinones as Novel PIM1 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 846-851.
- Cui, Y., et al. (2021). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(14), 5135-5148.
- Ghattas, W., et al. (2022). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. ACS Omega, 7(3), 3045-3057.
- Hassan, M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163-2178.
- Hidalgo, M., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(1), 23-41.
- Hassan, M., et al. (2023). Quinoline and quinolone having PIM-1 kinase inhibitory activity.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline. BenchChem.
- Reyes-Vidal, C., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6529.
- Naydenova, E., et al. (2013). synthesis of 6-nitro- and 6-amino- derivatives of 2-(2,4- dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Journal of Chemical Technology and Metallurgy, 48(5), 481-486.
- Foucourt, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2948.
- Chilin, A., et al. (2021). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides.
- U.S. Patent No. 9,840,468 B1. (2017).
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El-Gohary, N., & Shaaban, M. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1835-1854.
- ChemicalBook. (n.d.). 6-NITROISOQUINOLINE synthesis. ChemicalBook.
- Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101.
- Ghavaminejad, A., et al. (2020). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SAR and QSAR in Environmental Research, 31(10), 765-781.
- BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol Derivatives and Analogs for Drug Discovery. BenchChem.
- Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4386-4401.
- Asif, M., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of the Iranian Chemical Society, 21(6), 1-15.
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Ferguson, F. M., et al. (2016). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][7][9]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3658.
- Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767.
- Gorgan, A. D., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10795.
- Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088.
- Georg, G. I., & An, H. (2019). Idealised values for the potency (IC50) of an inhibitor with intrinsic affinity Ki =10 nM in an ATP-competitive assay for three kinases A-C with varying Km,ATP at increasing concentrations of ATP.
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A Deep Dive into the World of Nitroisoquinolin-1-amines: A Comparative Analysis of the 5- and 6-Nitro Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities. The introduction of a nitro group to this privileged structure dramatically alters its electronic properties and reactivity, opening up new avenues for the synthesis of novel bioactive molecules. This guide provides a comprehensive technical exploration of two key isomers: 6-nitroisoquinolin-1-amine and 5-nitroisoquinolin-1-amine. We will delve into their distinct chemical personalities, from synthesis and reactivity to their spectroscopic signatures and potential biological significance.
The Isoquinoline Core: A Privileged Scaffold in Drug Discovery
The isoquinoline moiety is a recurring motif in a vast number of alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The nitrogen atom within the heterocyclic ring system not only influences the molecule's basicity and solubility but also provides a handle for further chemical modifications. The strategic placement of substituents on the isoquinoline core allows for the fine-tuning of its pharmacological profile, making it a highly attractive template for drug design.
The Influence of the Nitro Group: A Tale of Two Isomers
The introduction of a strongly electron-withdrawing nitro group onto the isoquinoline ring profoundly impacts its chemical behavior. The position of this group dictates the electronic distribution across the molecule, leading to significant differences in the properties and reactivity of the resulting isomers. This guide focuses on the comparison between the 6-nitro and 5-nitro isomers of 1-aminoisoquinoline, highlighting how a simple change in substituent position can lead to distinct chemical entities.
The nitro group's ability to withdraw electron density through both inductive and resonance effects deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), a key transformation in the functionalization of these molecules.
Synthesis of 6-Nitroisoquinolin-1-amine and 5-Nitroisoquinolin-1-amine: A Strategic Approach
The synthesis of these target molecules is best approached through a multi-step sequence that allows for precise control over the regiochemistry. A common and effective strategy involves the initial construction of the corresponding nitroisoquinolin-1-one, followed by chlorination and subsequent amination.
Synthesis of the Nitroisoquinolin-1-one Precursors
6-Nitroisoquinolin-1(2H)-one: This precursor can be synthesized from 2-(carboxymethyl)-4-nitrobenzoic acid. The reaction with urea in the presence of an acid, such as acetic acid, leads to the formation of 6-nitroisoquinoline-1,3(2H,4H)-dione, which can then be converted to the desired 6-nitroisoquinolin-1(2H)-one.[1]
5-Nitroisoquinolin-1(2H)-one: The synthesis of this isomer can be more challenging. One potential route involves the nitration of isoquinolin-1(2H)-one. However, this reaction can lead to a mixture of isomers, requiring careful optimization and purification.
Chlorination and Amination: The Final Steps
Once the nitroisoquinolin-1-one precursors are obtained, the synthesis of the target 1-amino derivatives proceeds via a two-step sequence:
-
Chlorination: The nitroisoquinolin-1-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding 1-chloro-nitroisoquinoline.
-
Amination: The activated chlorine at the C1 position is then displaced by an amino group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the 1-chloro-nitroisoquinoline with an ammonia source, such as ammonia in a sealed tube or a protected amine followed by deprotection.
This synthetic strategy is illustrated in the following workflow:
Caption: General synthetic workflows for 6-nitroisoquinolin-1-amine and 5-nitroisoquinolin-1-amine.
Comparative Physicochemical Properties
The position of the nitro group significantly influences the physicochemical properties of the two isomers. These differences can be predicted based on the electronic effects within each molecule and can be experimentally verified.
| Property | 6-Nitroisoquinolin-1-amine | 5-Nitroisoquinolin-1-amine | Rationale for Difference |
| Molecular Weight | 189.16 g/mol | 189.16 g/mol | Isomers have the same molecular formula. |
| Predicted pKa | Lower | Higher | The nitro group at the 6-position has a stronger electron-withdrawing effect on the amino group through the aromatic system, making it less basic. |
| Predicted Dipole Moment | Higher | Lower | The vector sum of the individual bond dipoles is expected to be greater in the 6-nitro isomer due to the relative positions of the nitro and amino groups. |
| Predicted Solubility | Lower in non-polar solvents | Higher in non-polar solvents | The more polar 6-nitro isomer is expected to be less soluble in non-polar solvents. |
| Melting Point | Expected to be different | Expected to be different | Differences in crystal lattice packing due to distinct molecular shapes and intermolecular interactions will result in different melting points. |
Spectroscopic Characterization: Unmasking the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and differentiation of the 6-nitro and 5-nitro isomers. The distinct electronic environments of the protons and carbons in each molecule lead to unique chemical shifts and coupling patterns.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers are expected to show significant differences, particularly in the aromatic region.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | 6-Nitroisoquinolin-1-amine (Predicted) | 5-Nitroisoquinolin-1-amine (Predicted) | Key Differentiating Features |
| H-3 | ~7.0 ppm (d) | ~7.2 ppm (d) | The H-3 proton in the 5-nitro isomer is expected to be more deshielded due to the proximity of the nitro group. |
| H-4 | ~8.0 ppm (d) | ~7.8 ppm (d) | |
| H-5 | ~8.8 ppm (d) | - | The H-5 proton in the 6-nitro isomer is significantly deshielded by the adjacent nitro group. |
| H-7 | ~8.2 ppm (dd) | ~7.9 ppm (t) | The coupling patterns for the protons on the benzene ring will be distinct. |
| H-8 | ~7.8 ppm (d) | ~8.5 ppm (d) | The H-8 proton in the 5-nitro isomer is deshielded by the peri-interaction with the nitro group. |
| -NH₂ | ~6.5 ppm (br s) | ~6.8 ppm (br s) | The chemical shift of the amino protons can be influenced by solvent and concentration. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also provide clear differentiation between the two isomers, with the carbon atoms closer to the nitro group experiencing a significant downfield shift.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | 6-Nitroisoquinolin-1-amine (Predicted) | 5-Nitroisoquinolin-1-amine (Predicted) | Key Differentiating Features |
| C-1 | ~158 ppm | ~157 ppm | |
| C-3 | ~110 ppm | ~112 ppm | |
| C-4 | ~135 ppm | ~133 ppm | |
| C-4a | ~125 ppm | ~122 ppm | |
| C-5 | ~120 ppm | ~145 ppm | The C-5 carbon in the 5-nitro isomer is directly attached to the nitro group and will be significantly deshielded. |
| C-6 | ~148 ppm | ~124 ppm | The C-6 carbon in the 6-nitro isomer is directly attached to the nitro group and will be significantly deshielded. |
| C-7 | ~122 ppm | ~128 ppm | |
| C-8 | ~130 ppm | ~125 ppm | |
| C-8a | ~138 ppm | ~140 ppm |
Reactivity and Synthetic Applications
The differential electronic landscape of the two isomers translates into distinct reactivity profiles, which can be exploited for further synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr): The C1 position in both isomers is activated towards nucleophilic attack due to the electron-withdrawing nature of the isoquinoline nitrogen and the nitro group. However, the degree of activation may differ slightly between the two isomers.
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In 6-nitroisoquinolin-1-amine, the positions ortho and para to the amino group are C2 (not on the ring) and C4. In 5-nitroisoquinolin-1-amine, the positions ortho and para are C2 and C4. However, the strong deactivating effect of the nitro group will generally disfavor electrophilic substitution on the nitro-containing ring.
Reduction of the Nitro Group: The nitro group in both isomers can be readily reduced to an amino group, providing access to the corresponding diaminophenylisoquinolines. These diamino compounds are valuable building blocks for the synthesis of more complex heterocyclic systems.
Biological Significance and Potential Applications
While specific biological data for 6-nitroisoquinolin-1-amine and 5-nitroisoquinolin-1-amine is not extensively reported, the broader class of nitro- and amino-substituted isoquinolines and quinolines has demonstrated a wide range of biological activities.
-
Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial properties. The nitro group can be bioreduced in hypoxic environments, characteristic of certain bacterial infections, to generate reactive species that are toxic to the microorganisms.[2]
-
Anticancer Agents: The isoquinoline scaffold is present in several anticancer drugs. The introduction of amino and nitro groups can modulate the DNA-binding or enzyme-inhibiting properties of these molecules.[3]
-
Kinase Inhibitors: Substituted isoquinolines are known to act as kinase inhibitors, a crucial class of drugs in cancer therapy. The amino group can serve as a key hydrogen bond donor or acceptor in the active site of kinases.
The differential positioning of the nitro and amino groups in the 6- and 5-isomers is likely to result in distinct biological activities and target specificities. Further biological evaluation of these compounds is warranted to explore their therapeutic potential.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and characterization of the title compounds.
Synthesis of 1-Chloro-6-nitroisoquinoline
This protocol is a representative procedure for the chlorination of the corresponding isoquinolin-1-one.
Materials:
-
6-Nitroisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dry toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, suspend 6-nitroisoquinolin-1(2H)-one (1.0 eq) in phosphorus oxychloride (10 eq).
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-chloro-6-nitroisoquinoline.
Synthesis of 6-Nitroisoquinolin-1-amine
Materials:
-
1-Chloro-6-nitroisoquinoline
-
7N Ammonia in methanol
-
Sealed tube
-
Heating block
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Place 1-chloro-6-nitroisoquinoline (1.0 eq) and 7N ammonia in methanol (20 eq) in a sealed tube.
-
Heat the sealed tube to 100 °C for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to give 6-nitroisoquinolin-1-amine.
Analytical Characterization Workflow
Caption: A typical workflow for the purification and characterization of the synthesized isomers.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Conclusion
The 6-nitroisoquinolin-1-amine and 5-nitroisoquinolin-1-amine isomers, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles due to the differential electronic influence of the nitro group. This guide has provided a comprehensive overview of their synthesis, a predictive comparison of their properties, and detailed protocols for their preparation and characterization. A thorough understanding of the unique characteristics of each isomer is crucial for their strategic utilization in the design and development of novel therapeutic agents. Further investigation into the biological activities of these compounds is highly encouraged to unlock their full potential in medicinal chemistry.
References
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An In-depth Technical Guide to the Thermodynamic Stability of 1-Amino-6-Nitroisoquinoline
Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-amino-6-nitroisoquinoline. In the dynamic field of drug development, a thorough understanding of a molecule's stability is paramount for ensuring safety, defining storage conditions, and enabling robust process development. While direct experimental data for 1-amino-6-nitroisoquinoline is not extensively available in public literature, this document synthesizes established principles from the study of nitroaromatic and heterocyclic compounds to present a predictive and methodological guide. We will explore the structural features influencing stability, detail the essential experimental protocols for thermal analysis, outline powerful computational prediction methods, and discuss potential decomposition pathways. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the stability assessment of novel, complex molecules.
Introduction: The Need for Stability Analysis
1-amino-6-nitroisoquinoline is a heterocyclic compound featuring an isoquinoline core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group creates a unique electronic environment that suggests high reactivity and potential utility as a synthetic intermediate. However, these same features, particularly the nitro group, also raise critical questions about the molecule's thermodynamic stability.
Nitroaromatic compounds are an energetic class of materials, and understanding their thermal behavior is not merely an academic exercise; it is a fundamental safety requirement.[3][4] Early-phase thermal evaluation of drug candidates and intermediates can prevent undesirable decomposition events that may lead to decreased pharmacological activity, enhanced toxicity, or unsafe handling and storage conditions.[5][6][7][8]
This guide will therefore construct a robust framework for the analysis of 1-amino-6-nitroisoquinoline, providing the scientific rationale and detailed methodologies required to fully characterize its thermodynamic properties.
Structural Considerations
The stability of 1-amino-6-nitroisoquinoline is intrinsically linked to its molecular architecture. The fusion of the aromatic benzene and pyridine rings in the isoquinoline core provides a degree of inherent stability. However, the substituents dictate the molecule's thermal lability.
-
The Nitro Group (-NO₂): This group is a well-known energetic function. The relatively weak C-N bond is often the initiation point for thermal decomposition, leading to the release of nitrogen oxides and a significant exothermic event.[3][9]
-
The Amino Group (-NH₂): As an electron-donating group, it can influence the electronic density of the aromatic system. Its proximity to the nitro group may allow for intramolecular interactions or cyclization reactions during decomposition, potentially lowering the activation energy for degradation compared to simpler nitro-isoquinolines.
Caption: Molecular structure of 1-amino-6-nitroisoquinoline.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive stability assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this evaluation, providing complementary information on thermal events and mass changes.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the gold standard for identifying the onset temperature of decomposition (Tₒₙₛₑₜ). This parameter is critical for defining maximum safe operating and storage temperatures.[4][10] The technique measures the difference in heat flow between the sample and a reference as a function of temperature. An exothermic event, such as decomposition, appears as a peak on the DSC thermogram, and the integrated area of this peak corresponds to the enthalpy of decomposition (ΔHₑₓₒ). A large, sharp exotherm indicates a rapid release of energy and a potential thermal hazard.[3][11]
Trustworthiness: To ensure data validity, the DSC instrument must be calibrated using certified standards (e.g., indium, zinc) for both temperature and enthalpy. Running the experiment at multiple heating rates (e.g., 2, 5, and 10 °C/min) is crucial. This allows for the application of kinetic models (like the Kissinger method) to determine activation energy and provides a more complete picture of the decomposition kinetics, separating kinetic events from thermodynamic transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of 1-amino-6-nitroisoquinoline into a high-pressure crucible (e.g., gold-plated stainless steel). The use of a pressure-resistant crucible is critical for energetic materials to contain any evolved gases and prevent contamination of the instrument.[11]
-
Crucible Sealing: Hermetically seal the crucible under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a sub-ambient temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled linear rate (e.g., 5 °C/min) to a final temperature well beyond any expected decomposition (e.g., 400 °C).[11]
-
Maintain a constant inert gas purge (e.g., 50 mL/min) throughout the experiment.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition).
-
Determine the onset temperature (Tₒₙₛₑₜ), peak maximum temperature (Tₚₑₐₖ), and the enthalpy of decomposition (ΔHₑₓₒ) by integrating the area under the exothermic peak.
-
Data Presentation: Predicted DSC Parameters
Based on typical values for nitroaromatic compounds, the following table summarizes the expected data from a DSC analysis.
| Parameter | Predicted Value Range | Significance |
| Melting Point (Tₘ) | 150 - 250 °C | Indicates solid-liquid phase transition. Decomposition may occur at or near the melting point.[5][7] |
| Onset of Decomposition (Tₒₙₛₑₜ) | 200 - 300 °C | Critical safety parameter; represents the temperature at which decomposition begins.[3][4] |
| Peak Exotherm (Tₚₑₐₖ) | 220 - 320 °C | Temperature of maximum decomposition rate. |
| Enthalpy of Decomposition (ΔHₑₓₒ) | 500 - 1500 J/g | Quantifies the energy released. Higher values indicate greater thermal hazard.[3] |
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA provides quantitative information on mass changes associated with thermal events.[12] When used in conjunction with DSC, it helps to confirm that an observed exotherm is indeed a decomposition event involving the loss of mass (i.e., the formation of volatile products). A multi-step mass loss can indicate a complex decomposition pathway with stable intermediates.
Trustworthiness: For enhanced authority and mechanistic insight, TGA should be coupled with a technique for evolved gas analysis (EGA), such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).[5][7] This allows for the real-time identification of decomposition products (e.g., H₂O, CO₂, NOx), which is invaluable for elucidating the decomposition mechanism.
Experimental Protocol: TGA-MS Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 1-amino-6-nitroisoquinoline into an alumina or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance mechanism. Ensure the heated transfer line to the mass spectrometer is at a sufficiently high temperature (e.g., 200 °C) to prevent condensation of evolved products.
-
Thermal Program:
-
Equilibrate at 30 °C under an inert gas (e.g., helium or argon) flow of 50-100 mL/min.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~600 °C.[13]
-
-
Data Acquisition: Simultaneously record the sample mass (%), the rate of mass change (DTG, %/min), and the mass spectra of the evolved gases.
-
Data Analysis:
-
Correlate the temperatures of mass loss from the TGA curve with thermal events from the DSC curve.
-
Analyze the MS data at each mass loss step to identify the molecular ions (m/z) of the evolved gases.
-
Caption: Workflow for experimental thermal stability analysis.
Computational Prediction of Stability
When experimental data is scarce, or to supplement it, computational chemistry provides a powerful predictive tool.[14][15] Methods like Density Functional Theory (DFT) can be used to calculate fundamental thermodynamic properties that govern stability.
Expertise & Experience: The key parameter that can be reliably calculated is the Bond Dissociation Energy (BDE).[9] The weakest bond in the molecule is the most likely to break first upon heating, initiating decomposition. For 1-amino-6-nitroisoquinoline, the C-NO₂ bond is predicted to have the lowest BDE. Calculating the BDE for all major bonds provides a theoretical map of the molecule's weakest points. Furthermore, the heat of formation (ΔH) can be calculated, which is an indicator of the molecule's energetic content.[16]
Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A validated level of theory, such as B3LYP with a 6-311++G(d,p) basis set, has been shown to provide good agreement with experimental results for similar molecules.[17] All calculations must begin with a full geometry optimization to find the lowest energy conformation of the molecule, followed by a frequency calculation to confirm it is a true minimum on the potential energy surface.
Computational Workflow: DFT Analysis
-
Structure Input: Build the 3D structure of 1-amino-6-nitroisoquinoline.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Confirm the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. This step also provides zero-point vibrational energy and thermal corrections.
-
Property Calculation:
-
Heat of Formation: Calculate the total electronic energy and use it with appropriate thermal corrections and atomization energies to determine the gas-phase heat of formation.
-
Bond Dissociation Energy: For each bond of interest (e.g., C-NO₂), calculate the energy of the two resulting radicals after homolytic cleavage. The BDE is the energy difference between the radicals and the parent molecule.
-
-
Pathway Analysis: Model the transition states for potential initial decomposition reactions (e.g., nitro-nitrite isomerization) to calculate the activation energy barriers.[18]
Caption: Workflow for computational stability prediction using DFT.
Predicted Decomposition Pathways
Based on the structure and established chemistry of related compounds, the thermal decomposition of 1-amino-6-nitroisoquinoline is likely to proceed via one or more of the following pathways:
-
C-NO₂ Homolysis: The primary and most probable initiation step is the cleavage of the carbon-nitro bond, forming an isoquinoline radical and a nitrogen dioxide radical (•NO₂).[9] This is a highly energetic pathway common to most nitroaromatic compounds.
-
Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is less stable and rapidly cleaves to form a phenoxy-type radical and nitric oxide (•NO).[18]
-
Intramolecular Hydrogen Transfer/Cyclization: The proximity of the amino and nitro groups could facilitate an intramolecular hydrogen transfer, leading to a cascade of reactions that form condensed heterocyclic products and release water.
Caption: High-level predicted initial decomposition pathways.
Safety, Handling, and Storage Recommendations
Drawing from safety data for related nitro and amino-substituted heterocycles, the following precautions are strongly advised for 1-amino-6-nitroisoquinoline:
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[19][20][21]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.[19][22]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of heat, sparks, or open flames.[19][20] Thermal decomposition can lead to the release of toxic gases such as carbon monoxide and nitrogen oxides.
Conclusion
While direct experimental data on the thermodynamic stability of 1-amino-6-nitroisoquinoline is limited, a robust scientific framework exists for its comprehensive evaluation. This guide outlines the essential synergy between experimental thermal analysis (DSC, TGA) and computational modeling (DFT) required to characterize its stability profile. By determining key parameters such as the onset of decomposition, enthalpy of decomposition, and bond dissociation energies, researchers can ensure safe handling, establish appropriate storage conditions, and anticipate the material's behavior in downstream applications. The methodologies and predictive insights provided herein serve as a rigorous blueprint for the stability assessment of this and other novel, energetic molecules in the drug development pipeline.
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Reis, R. C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 553-560. Available at: [Link]
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Sokół, B., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Sokół, B., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]
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Bădilă, M., et al. (2014). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]
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Reis, R. C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link]
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Zapadinsky, E., et al. (2020). Thermal behavior of nitro-, amino-, and azo-phenylfuroxans. ResearchGate. Available at: [Link]
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Glass, R. S., et al. (2001). Experimental and Theoretical Studies on the Thermal Decomposition of Heterocyclic Nitrosimines. Journal of the American Chemical Society, 123(32), 7789-7796. Available at: [Link]
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Nedelcheva, P., et al. (2018). Synthesis of 6-nitro- and 6-amino- derivatives of 2-(2,4- dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Journal of Chemical Technology and Metallurgy, 53(5), 903-908. Available at: [Link]
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Pasternak, A., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2942. Available at: [Link]
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Kumar, V., et al. (2019). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. ResearchGate. Available at: [Link]
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Asuquo, E. E., et al. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. ACS Omega, 8(47), 44829-44840. Available at: [Link]
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Wang, R., et al. (2018). Proposed thermal decomposition route for 5. ResearchGate. Available at: [Link]
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Reis, R. C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link]
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de la Cuesta, E., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1541-1549. Available at: [Link]
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Imam, F., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Applied Sciences, 12(12), 5998. Available at: [Link]
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The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitro-Substituted Aminoisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the biological activities of nitro-substituted aminoisoquinolines, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their mechanisms of action, particularly in oncology, their burgeoning therapeutic applications, and the critical structure-activity relationships that govern their efficacy. Furthermore, this document furnishes detailed, field-proven experimental protocols to empower researchers in the robust evaluation of these promising molecules.
Introduction: The Emerging Significance of Nitro-Substituted Aminoisoquinolines
The isoquinoline scaffold is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. The strategic introduction of a nitro group, a potent electron-withdrawing moiety, and an amino group, a versatile functional handle, onto this core structure gives rise to a class of molecules with diverse and potent biological activities.[1] The nitro group, often considered a "synthetic chameleon," can profoundly influence the electronic properties of the isoquinoline ring, enhancing its interaction with biological targets and, in some contexts, serving as a bioreductive trigger for activation.[2] Concurrently, the amino substituent provides a crucial point for hydrogen bonding and further chemical modification, allowing for the fine-tuning of pharmacological properties.
While research into this specific substitution pattern on the isoquinoline core is evolving, the broader family of nitroaromatic compounds has established a significant track record in medicine, exhibiting anticancer, antibacterial, and antiparasitic properties.[3][4] This guide will synthesize the current understanding of nitro-substituted aminoisoquinolines, with a primary focus on their compelling anticancer activities.
Unraveling the Mechanism of Action: A Multi-Pronged Assault on Cancer
The anticancer effects of nitro-substituted aminoisoquinolines are not attributed to a single, linear mechanism but rather a coordinated attack on multiple, critical cellular processes. The evidence points towards two primary modes of action: targeted inhibition of key cellular kinases and the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Precision Targeting: Inhibition of Oncogenic Kinases
A growing body of evidence suggests that nitro-substituted isoquinoline analogs are potent inhibitors of several protein kinases that are frequently dysregulated in cancer.[5] The primary mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby blocking the phosphorylation of downstream substrates and disrupting vital signaling cascades that drive tumor proliferation and survival.[5] Among the key kinase targets identified for analogous compounds are:
-
Haspin (GSG2): An atypical serine/threonine kinase crucial for proper chromosome alignment during mitosis. Inhibition of Haspin disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.
-
CDK9 (Cyclin-Dependent Kinase 9): A key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of many proto-oncogenes like MYC and anti-apoptotic proteins like MCL-1.
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): Implicated in cell cycle regulation, DNA damage response, and the modulation of several cancer-related signaling pathways.
-
CLK1 (CDC-like kinase 1): Involved in the regulation of alternative splicing, a process frequently hijacked by cancer cells to produce pro-tumorigenic protein isoforms.
The inhibition of these kinases by nitro-substituted aminoisoquinolines can trigger a cascade of downstream effects, ultimately leading to the suppression of tumor growth.
Caption: Kinase Inhibition by Nitro-Aminoisoquinolines
The Oxidative Onslaught: Induction of Reactive Oxygen Species (ROS)
The nitroaromatic functionality of these compounds is a key contributor to their ability to induce cellular oxidative stress. The nitro group can undergo enzymatic reduction within the cell, a process that generates highly reactive nitro radical anions. In the presence of molecular oxygen, these radicals can participate in a "futile cycle" of reduction and re-oxidation, leading to the production of superoxide anions and other reactive oxygen species (ROS).
This surge in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA. The resulting oxidative stress can trigger apoptotic cell death pathways, further contributing to the anticancer activity of these compounds. Notably, some studies on related nitroquinolines have shown that their cytotoxicity is enhanced by the presence of copper, which may facilitate ROS generation.[6]
Caption: ROS-Mediated Cytotoxicity
Therapeutic Applications: A Focus on Oncology and Beyond
The primary therapeutic application currently being explored for nitro-substituted aminoisoquinolines is in the treatment of cancer. Their ability to inhibit key kinases and induce ROS makes them attractive candidates for various malignancies.
Anticancer Activity
The cytotoxic effects of this class of compounds and their analogs have been demonstrated across a range of human cancer cell lines. The table below summarizes the inhibitory concentrations (IC₅₀) for representative nitro-substituted quinoline and isoquinoline derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitro-substituted Quinoxaline | A549 (Non-small-cell lung) | 9.32 ± 1.56 | [7] |
| 8-Hydroxy-5-nitroquinoline | Raji (Burkitt's lymphoma) | ~1-2 | [6] |
| Isoquinoline Derivative B01002 | SKOV3 (Ovarian) | 7.65 (µg/mL) | [8] |
| Isoquinoline Derivative C26001 | SKOV3 (Ovarian) | 11.68 (µg/mL) | [8] |
| Pyrazolo[3,4-g]isoquinoline (1b) | - (Haspin Kinase) | 0.057 | |
| Pyrazolo[3,4-g]isoquinoline (1c) | - (Haspin Kinase) | 0.066 |
Note: Data for directly substituted nitro-aminoisoquinolines is still emerging. The table includes closely related analogs to demonstrate the potential of the pharmacophore.
Antiparasitic Potential
Nitroaromatic compounds have a long history of use as antiparasitic agents.[3][9] The mechanism often involves the bioreductive activation of the nitro group by nitroreductases present in anaerobic parasites, leading to the formation of cytotoxic metabolites that damage the parasite's DNA and proteins.[3] While specific studies on nitro-substituted aminoisoquinolines are limited, related 8-aminoquinolines are a well-known class of antiparasitic drugs.[10] Furthermore, compounds like nitroxoline (8-hydroxy-5-nitroquinoline) have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[11] This suggests that nitro-substituted aminoisoquinolines warrant investigation as potential treatments for parasitic infections, particularly those caused by anaerobic or microaerophilic protozoa.
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The biological activity of nitro-substituted aminoisoquinolines is highly dependent on the substitution pattern on the isoquinoline core. Key considerations for SAR include:
-
Position of the Nitro Group: The location of the electron-withdrawing nitro group significantly influences the electronic properties of the ring system and its susceptibility to nucleophilic attack or bioreduction. For many bioactive quinolines and isoquinolines, a nitro group at the 5- or 8-position appears to be favorable for activity.[5][6]
-
Position and Nature of the Amino Group: The amino group's position affects its ability to form crucial hydrogen bonds with target proteins. Furthermore, the nature of the substituent on the amino group (e.g., alkyl, aryl, or incorporation into a heterocyclic ring) provides a vector for modifying solubility, cell permeability, and target engagement.
-
Other Substituents: The addition of other functional groups, such as halogens or small alkyl groups, can further modulate the compound's lipophilicity, steric profile, and electronic properties, all of which can impact its biological activity and pharmacokinetic profile.[2]
Essential Experimental Protocols
To ensure the generation of robust and reproducible data, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
Caption: General Experimental Workflow
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)
This protocol provides a framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., Haspin, CDK9)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound serial dilutions in DMSO
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in kinase buffer at appropriate concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for controls). Add 2 µL of the enzyme solution. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the first component of the luminescence detection kit (e.g., ADP-Glo™ Reagent) to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the second component (e.g., Kinase Detection Reagent) to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value from the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in an in vivo mouse model.[12]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
Test compound formulation (e.g., in a vehicle like 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-2 x 10⁷ cancer cells in a suitable volume (e.g., 100-200 µL) of PBS or medium (with or without Matrigel) into the right flank of the mice.[12]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = [length × (width)²] / 2).[12]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.[12]
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = 100 - [100 × (mean volume of treated tumors / mean volume of control tumors)].[12]
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
Nitro-substituted aminoisoquinolines represent a promising class of compounds with multifaceted biological activities, most notably in the realm of oncology. Their ability to dually target key oncogenic kinases and induce cytotoxic oxidative stress provides a strong rationale for their continued development. The structure-activity relationships highlighted in this guide offer a roadmap for the rational design of next-generation analogs with improved potency and selectivity.
Future research should focus on several key areas:
-
Expansion of the SAR: A systematic exploration of the substitution patterns on the isoquinoline ring is needed to build a more comprehensive understanding of the features driving activity and selectivity.
-
Elucidation of In Vivo Efficacy: Rigorous testing in a broader range of preclinical cancer models, including patient-derived xenografts, is crucial to validate the therapeutic potential of these compounds.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies are required to assess the drug-like properties of these molecules, including their absorption, distribution, metabolism, excretion, and toxicity profiles.
-
Exploration of Other Therapeutic Areas: The potential of nitro-substituted aminoisoquinolines as antiparasitic and antibacterial agents should be systematically investigated.
By leveraging the insights and protocols presented in this guide, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic.
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Methodological & Application
Application Note: High-Yield Ammonolysis of 1-Halo-6-Nitroisoquinolines
Executive Summary & Strategic Importance
The conversion of 1-halo-6-nitroisoquinolines (typically 1-chloro or 1-bromo) to 1-amino-6-nitroisoquinolines is a pivotal transformation in the synthesis of isoquinoline-based kinase inhibitors, anti-infectives, and poly(ADP-ribose) polymerase (PARP) inhibitors.
While the 1-position of the isoquinoline ring is inherently electrophilic, the introduction of a nitro group at the 6-position creates a "push-pull" electronic environment that significantly enhances reactivity toward nucleophilic aromatic substitution (
Mechanistic Rationale
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (
Electronic Activation
-
N2-Activation: The pyridine-like nitrogen at position 2 exerts a strong inductive (
) and mesomeric ( ) effect, making the C1 position highly electron-deficient. -
6-Nitro Enhancement: The nitro group at C6 further withdraws electron density from the carbocyclic ring, which is communicated to the heterocyclic ring, stabilizing the anionic transition state (Meisenheimer complex).
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the ammonolysis of 1-chloro-6-nitroisoquinoline. The 6-nitro group lowers the energy barrier for the formation of the Meisenheimer complex.
Critical Process Parameters (CPP)
The following parameters must be controlled to ensure reaction success and safety.
| Parameter | Recommended Range | Scientific Rationale |
| Reagent Stoichiometry | 10–20 eq. Ammonia | Excess ammonia drives the equilibrium (Le Chatelier's principle) and acts as a scavenger for the HCl byproduct (forming |
| Solvent System | Methanol or Ethanol (Anhydrous) | High solubility for the substrate. Water must be excluded to prevent hydrolysis to 6-nitroisoquinolin-1(2H)-one (isocarbostyril). |
| Temperature | 80°C – 110°C | Sufficient thermal energy to overcome the activation barrier. While the 6-nitro group activates the ring, C1 substitution still requires heat compared to simple acid chlorides. |
| Pressure | 5 – 15 bar | Required to keep ammonia in the liquid phase at reaction temperatures > boiling point of solvent. |
Detailed Experimental Protocol
Method A: High-Pressure Ammonolysis (Gold Standard)
Recommended for scale-up (>1g) and highest purity.
1. Reagents & Equipment
-
Substrate: 1-Chloro-6-nitroisoquinoline (purity >95%).
-
Ammonia Source: 7N Ammonia in Methanol (commercially available or prepared by bubbling gas).
-
Vessel: Stainless steel autoclave (Parr reactor) or heavy-walled borosilicate sealed tube (for <5g).
-
Workup: Ethyl acetate, Brine, Sodium Sulfate (
).
2. Step-by-Step Procedure
-
Preparation (In Fume Hood):
-
Charge the reaction vessel with 1-chloro-6-nitroisoquinoline (1.0 eq).
-
Add 7N
in MeOH (15.0 eq). Note: Ensure the vessel is not filled more than 60% volume to allow for expansion. -
Seal the vessel immediately.
-
-
Reaction:
-
Place the vessel in a pre-heated oil bath or heating block at 100°C .
-
Stir magnetically or mechanically at 500 rpm.
-
Time: Run for 8–12 hours.
-
Monitoring: If using a reactor with a sampling port, check HPLC/TLC after 4 hours. (TLC Eluent: 50% EtOAc/Hexanes; Product is significantly more polar than starting material).
-
-
Workup:
-
Cool the vessel to room temperature (25°C), then to 0°C in an ice bath.
-
Carefully vent the excess ammonia pressure inside a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate in vacuo to remove methanol and excess ammonia. A yellow/orange solid residue will remain.
-
-
Purification:
-
Resuspend the solid in water (10 mL per gram of substrate) and stir for 30 minutes. This dissolves the ammonium chloride (
) byproduct. -
Filter the solid precipitate.
-
Wash the filter cake with cold water (
) and cold diethyl ether ( ) to remove non-polar impurities. -
Drying: Dry under high vacuum at 45°C for 6 hours.
-
3. Expected Results
-
Yield: 85% – 95%
-
Appearance: Yellow to orange crystalline solid.
-
Purity: >98% (by HPLC).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Formation of White Solid (Insoluble in Organic Solvents) | Hydrolysis product (Isoquinolinone) | Ensure solvent is anhydrous . Avoid aqueous ammonia ( |
| Incomplete Conversion (>12h) | Insufficient Ammonia Concentration | Ammonia gas may have leaked. Use a fresh bottle of 7N |
| Dark Tarry Residue | Thermal Decomposition | Reduce temperature to 80°C and extend reaction time. Ensure the reaction is performed under inert atmosphere ( |
Safety & Compliance (HSE)
Pressure Hazards[1]
-
Risk: Heating volatile solvents (MeOH) and gases (
) creates significant internal pressure. -
Control: Use rated pressure vessels (Autoclaves/Ace Glass pressure tubes). Never fill vessels >60%. Use a blast shield.
Nitro Compounds[2][3]
-
Risk: Nitro-aromatics can be energetic. While 6-nitroisoquinoline is generally stable, avoid subjecting the dry solid to extreme shock or friction.
-
Toxicity: Isoquinolines are potential irritants and bioactive. Handle with gloves and full eye protection.
Workflow Visualization
Figure 2: Operational workflow for the high-pressure ammonolysis protocol.
References
-
BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline. (General reactivity of nitro/amino isoquinolines).
-
PubChem. 1-Chloroisoquinoline Compound Summary. (Physical properties and safety data for the substrate).
-
Google Patents. US9840468B1: Methods for the preparation of 6-aminoisoquinoline. (Describes related nitro-isoquinoline chemistry and handling).
-
ChemicalBook. 1-Aminoisoquinoline Properties and Synthesis. (Reference for product characterization).
-
Sigma-Aldrich. Safety Data Sheet: 1-Chloroisoquinoline. (HSE compliance).
Using 6-Nitroisoquinolin-1-amine as a ROCK-I inhibitor scaffold
Application Note: Using 6-Nitroisoquinolin-1-amine as a ROCK-I Inhibitor Scaffold
Introduction & Scientific Context
Rho-associated protein kinase 1 (ROCK-I) is a serine/threonine kinase and a central effector of the small GTPase RhoA.[1][2] It governs actomyosin contractility, regulating cell motility, morphology, and smooth muscle contraction.[1] Aberrant ROCK signaling is implicated in cardiovascular diseases (hypertension, vasospasm), glaucoma, and cancer metastasis.[1]
6-Nitroisoquinolin-1-amine represents a critical "privileged scaffold" in the design of ATP-competitive ROCK inhibitors.[1]
-
Hinge Binding: The isoquinolin-1-amine core mimics the adenine ring of ATP.[1] The nitrogen at position 2 and the exocyclic amine at position 1 form a bidentate hydrogen-bonding network with the kinase hinge region (specifically residues Met156 and Glu154 in ROCK-I).[1]
-
Scaffold Utility: The 6-nitro group serves as a versatile synthetic handle.[1] While the fragment itself possesses moderate inhibitory activity (typically micromolar range), it is the precursor to high-affinity inhibitors (e.g., H-1152, Fasudil analogs) where the nitro is reduced to an amine and derivatized to access the solvent-exposed region or the hydrophobic back-pocket of the enzyme.[1]
This guide details the protocols for handling this scaffold, assessing its enzymatic inhibition (via ADP-Glo™), and validating target engagement in cellular models.[1]
Mechanism of Action & Pathway Visualization
The inhibitor functions by competing with ATP for the catalytic cleft of the ROCK-I kinase domain. Inhibition prevents the phosphorylation of downstream targets, primarily Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).[3]
Figure 1: The RhoA/ROCK signaling cascade.[1] The scaffold inhibits ROCK-I, preventing the phosphorylation of MLC and MYPT1, ultimately reducing actomyosin contraction.
Chemical Handling & Preparation
-
Compound: 6-Nitroisoquinolin-1-amine (CAS: 70538-57-7 or similar derivatives).[1]
-
Molecular Weight: ~189.17 g/mol .[1]
-
Solubility: Poor in water; soluble in DMSO.[1]
Preparation Protocol:
-
Stock Solution: Dissolve powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 37°C.
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: On the day of the assay, dilute the stock 1:100 in assay buffer (final 1% DMSO) to create a 100 µM working solution.
Protocol 1: In Vitro Enzymatic Assay (ADP-Glo™)[1]
Objective: Determine the IC50 of the scaffold against recombinant ROCK-I. Principle: Measures ADP generation. The scaffold blocks ATP hydrolysis; therefore, lower luminescence = higher inhibition.
Materials:
-
Recombinant ROCK-I (human, catalytic domain, e.g., aa 17-535).[1]
-
Substrate: S6K substrate peptide (KRRRLASLR) or Long S6 kinase substrate peptide.[1]
-
384-well white, low-volume plates.[1]
Reagents Setup:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
ATP Concentration:[2][4][5] Use 10 µM ATP (This is critical: using ATP >> Km will artificially decrease the potency of ATP-competitive inhibitors).[1]
Step-by-Step Workflow:
-
Compound Transfer:
-
Dispense 1 µL of the compound (serially diluted in 5% DMSO) into the 384-well plate.
-
Include "No Compound" (DMSO only) and "No Enzyme" controls.[1]
-
-
Enzyme Addition:
-
Dilute ROCK-I in Kinase Buffer to 2 ng/µL.[1]
-
Add 2 µL of Enzyme solution to the wells.
-
Incubate for 10 minutes at RT (allows inhibitor to bind).
-
-
Reaction Initiation:
-
Add 2 µL of Substrate/ATP mix (20 µM ATP + 0.2 µg/µL peptide in buffer).
-
Final Reaction Volume: 5 µL.
-
Final Concentrations: 10 µM ATP, 1 ng/µL ROCK-I.[1]
-
-
Incubation:
-
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Read:
-
Measure Luminescence (RLU) on a plate reader.[1]
-
Data Analysis:
Calculate % Inhibition =
Protocol 2: Cellular Target Engagement (Western Blot)[1]
Objective: Confirm the scaffold permeates the cell membrane and inhibits ROCK activity in a physiological context. Readout: Reduction in p-MYPT1 (Thr853) or p-MLC (Ser19).
Cell Model: A7r5 (Rat aortic smooth muscle) or HeLa cells.[1]
Step-by-Step Workflow:
-
Seeding:
-
Seed cells in 6-well plates (3 x 10^5 cells/well) in DMEM + 10% FBS.
-
Incubate 24h until 70-80% confluent.
-
-
Starvation (Critical):
-
Treatment:
-
Lysis:
-
Immunoblotting:
-
Quantification:
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the ADP-Glo enzymatic assay.
Quantitative Data Summary (Expected)
When using 6-Nitroisoquinolin-1-amine as a fragment/scaffold, expect lower potency compared to optimized drugs.[1]
| Compound | Molecular Weight | Target | Expected IC50 (Enzymatic) | Cellular Activity (p-MLC) |
| 6-Nitroisoquinolin-1-amine | ~189 Da | ROCK-I | 1.0 – 5.0 µM | Moderate (High µM required) |
| Y-27632 (Control) | 320 Da | ROCK-I/II | 0.1 – 0.2 µM | High (1-10 µM effective) |
| Fasudil (HA-1077) | 291 Da | ROCK-I/II | 0.3 – 1.0 µM | High |
Note: The "Nitro" group is electron-withdrawing.[1] If SAR optimization is performed, reducing the nitro to an amine and adding a hydrophobic tail (e.g., benzyl group) typically improves potency to the nanomolar range (Ray et al., 2011).[1]
References
-
Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.[1][6] Bioorganic & Medicinal Chemistry Letters.[7] [Link] (Key Reference: Establishes the 6-substituted isoquinolin-1-amine as a primary scaffold for ROCK inhibition).[1]
-
Schröter, T., et al. (2008). Detection of myosin light chain phosphorylation--a cell-based assay for screening Rho-kinase inhibitors.[1][8] Biochemical and Biophysical Research Communications.[8] [Link] (Validation: Describes the cellular assay methodology for p-MLC).
-
Jacobs, M., et al. (2006). The structure of the protein kinase ROCK1 bound to the inhibitor hydroxyfasudil. Structure.[7][9] [Link] (Structural Basis: Visualizes the binding mode of the isoquinoline core in the ATP pocket).
Sources
- 1. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. ROCK2 Kinase Enzyme System Application Note [promega.com]
- 6. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of myosin light chain phosphorylation--a cell-based assay for screening Rho-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of C1-amine in 6-nitroisoquinoline scaffolds
From Direct Derivatization to Scaffold Transformation
Abstract
The 1-amino-6-nitroisoquinoline scaffold represents a privileged pharmacophore in kinase inhibitor and DNA-intercalator discovery.[1][2] However, its functionalization is complicated by the electron-deficient nature of the nitro-substituted isoquinoline ring and the ambident nucleophilicity of the amino-imino tautomeric system. This guide provides a definitive workflow for functionalizing the C1-amine position, covering direct derivatization, transformation via Sandmeyer-type reactions, and alternative assembly strategies.[1]
Introduction & Mechanistic Insight
The Electronic Challenge
The 6-nitroisoquinoline core is highly electron-deficient.[2] The nitro group at C6 exerts a strong mesomeric withdrawing effect (-M), which significantly impacts the C1 position.[1]
-
Reduced Nucleophilicity: The exocyclic amine at C1 is less nucleophilic than a standard aniline due to resonance delocalization into the electron-poor ring.[2]
-
Tautomeric Ambiguity: 1-Aminoisoquinolines exist in equilibrium with their 1-imino-1,2-dihydroisoquinoline tautomers.[1][2] The 6-nitro group stabilizes the imino form, increasing the basicity of the ring nitrogen (N2) relative to the exocyclic amine.[1]
Mechanistic Visualization
The following diagram illustrates the competing reactivity and the resonance effects that dictate experimental strategy.
Figure 1: Reactivity landscape of 1-amino-6-nitroisoquinoline showing tautomeric equilibrium and primary functionalization pathways.[1][2]
Protocol A: Transformation to C1-Halide (Sandmeyer)
Objective: Convert the C1-amine (a poor handle for C-C bond formation) into a C1-chloride or bromide, enabling Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2]
Rationale
Direct displacement of the amine is difficult.[2] Converting it to a diazonium salt creates a "super-leaving group" (
Step-by-Step Methodology
Reagents:
-
Reagent: Sodium Nitrite (
) or tert-Butyl Nitrite ( -BuONO)[1][2] -
Acid/Solvent: Concentrated HCl (for Chloride) or HBr (for Bromide)[1]
Procedure:
-
Dissolution: Suspend 1-amino-6-nitroisoquinoline (5 mmol) in concentrated HCl (15 mL) at -5°C. Note: The amine may protonate and dissolve.
-
Diazotization: Add an aqueous solution of
(1.2 equiv, 6 mmol in 2 mL ) dropwise over 20 minutes. Maintain temperature below 0°C. -
Sandmeyer Step: In a separate vessel, dissolve CuCl (1.5 equiv) in concentrated HCl (5 mL) at 0°C.
-
Transfer: Cannulate the cold diazonium solution into the stirring CuCl solution. Caution: Vigorous gas evolution (
) will occur.[1] -
Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours, then heat to 60°C for 30 minutes to ensure completion.
-
Workup: Pour onto ice water. Neutralize carefully with
(aq) to pH 7-8. Extract with Ethyl Acetate (3x).[1][2] -
Purification: Flash chromatography (Hexane/EtOAc).
Yield Expectation: 65-80% Key Checkpoint: The disappearance of the polar amine spot on TLC and the appearance of a non-polar, UV-active spot (1-chloro-6-nitroisoquinoline).
Protocol B: Direct Exocyclic Functionalization (Acylation)
Objective: Install amide or urea linkages at the C1-amine.[2]
The "Ring Nitrogen" Pitfall
A common failure mode in this reaction is the acylation of the ring nitrogen (N2) instead of the exocyclic amine, leading to unstable N-acyl isoquinolinium salts.[1]
Optimized Acylation Protocol
Reagents:
-
Acylating Agent: Acid Chloride (R-COCl) or Isocyanate (R-NCO)[1][2]
-
Base: Pyridine (acts as solvent and base) or
(for irreversible deprotonation)[1] -
Solvent: DCM or DMF[2]
Procedure (Acid Chloride Method):
-
Preparation: Dissolve the substrate (1.0 equiv) in dry Pyridine (0.5 M concentration).
-
Addition: Add the Acid Chloride (1.2 equiv) dropwise at 0°C.
-
Equilibration: Stir at RT for 4 hours.
-
Expert Tip: If the reaction stalls, add catalytic DMAP (10 mol%).[1] The 6-nitro group reduces the nucleophilicity of the exocyclic amine, often requiring DMAP to form the active acyl-pyridinium intermediate.
-
-
Hydrolysis of Byproducts: Quench with saturated
. Stir for 30 minutes to hydrolyze any kinetically formed N-ring acyl species (which are hydrolytically unstable compared to the thermodynamic exocyclic amide). -
Isolation: Extract with DCM. Wash with 1M HCl (to remove pyridine), then brine.[1]
Protocol C: The "S_NAr Strategy" (De Novo Assembly)
Objective: Synthesis of complex secondary amines at C1 (e.g., 1-(alkylamino)-6-nitroisoquinoline). Note: It is rarely efficient to alkylate the C1-amine directly.[2] The superior route is to displace a C1-leaving group.
Reaction Design
This protocol utilizes the 1-chloro-6-nitroisoquinoline generated in Protocol A .[1][2] The 6-nitro group activates the C1-chloride for Nucleophilic Aromatic Substitution (
Reactivity Matrix:
| Leaving Group (C1) | Nucleophile | Conditions | Yield |
| -Cl | Primary Amines | EtOH, Reflux, 2h | High (>85%) |
| -Cl | Secondary Amines | DMF, | Good (70-80%) |
| -Cl | Anilines (Ar-NH2) | Moderate (50-65%) |
Protocol
-
Setup: Charge a pressure vial with 1-chloro-6-nitroisoquinoline (1.0 equiv) and the target amine (1.5 - 2.0 equiv).[1][2]
-
Solvent: Add Isopropanol or Ethanol (0.5 M).
-
Reaction: Seal and heat to 85°C.
-
Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether.[2] If no precipitate, evaporate and purify via column chromatography.[1]
Safety & Hazard Control
-
Nitro Compounds: 6-nitroisoquinoline derivatives are potentially energetic.[1][2] Do not heat neat residues above 100°C.
-
Diazonium Salts: In Protocol A, never isolate the dry diazonium salt.[1] Keep it in solution and react immediately.
-
Toxicity: Isoquinolines are DNA intercalators.[1][2] Handle as potential mutagens.[1][2]
References
-
Chemistry of Heterocyclic Compounds: Isoquinolines. (Standard Reference). Wiley Online Library.[1][2] [1]
-
Sandmeyer Reaction Mechanism & Protocols. Organic Chemistry Portal.
-
Nucleophilic Aromatic Substitution (SNAr) on Heterocycles. Chemistry Steps.
-
Reactivity of 1-Aminoisoquinolines (Tautomerism Studies). National Institutes of Health (PMC).[1][2]
-
Synthesis of 1-chloro-6-nitroisoquinoline (Patent Literature). Google Patents.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Clarification of the Mechanism of Acylation Reaction and Origin of Substrate Specificity of the Serine-Carboxyl Peptidase Sedolisin through QM/MM Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. starchemistry888.com [starchemistry888.com]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoquinoline synthesis [organic-chemistry.org]
Preparation of 1,6-diaminoisoquinoline from nitro precursors
Abstract & Strategic Overview
The 1,6-diaminoisoquinoline scaffold is a critical pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil derivatives) and other ATP-competitive kinase inhibitors. While various synthetic routes exist, the most scalable and regiochemically secure pathway involves the nucleophilic amination of 1-chloro-6-nitroisoquinoline followed by the chemoselective reduction of the nitro group.
This Application Note provides a validated, two-step protocol designed to maximize yield and minimize common impurities such as hydrolysis byproducts (isocarbostyrils) and azo-dimers. We utilize a "pKa-Driven Purification" strategy that exploits the differential basicity of the C1-amidine and C6-aniline nitrogen atoms to isolate the product without expensive chromatography.
Retrosynthetic Logic & Pathway
The synthesis is designed to install the C1-amine first. The electron-withdrawing nitro group at C6 activates the C1-chlorine toward Nucleophilic Aromatic Substitution (
Figure 1: Synthetic Pathway and Logic Flow
Caption: Sequential functionalization strategy leveraging electronic activation.
Experimental Protocols
Step 1: Amination via Nucleophilic Aromatic Substitution ( )
Objective: Convert 1-chloro-6-nitroisoquinoline to 1-amino-6-nitroisoquinoline. Challenge: Hydrolysis of the C1-Cl bond to form the 1-one (isocarbostyril) byproduct if water is present.
Materials:
-
1-Chloro-6-nitroisoquinoline (1.0 eq)
-
Ammonia (7N in Methanol or Isopropanol) (10.0 eq)
-
Solvent: Isopropanol (IPA)
-
Equipment: High-pressure sealable tube or autoclave (rated for >10 bar).
Protocol:
-
Charge: In a pressure vessel, suspend 1-chloro-6-nitroisoquinoline (e.g., 10 g) in IPA (5 vol, 50 mL).
-
Reagent Addition: Add 7N
in Methanol (10 eq).-
Expert Insight: Do not use aqueous ammonia. Water at high temperatures competes with ammonia, leading to the formation of 6-nitroisoquinolin-1(2H)-one, a "dead-end" impurity that is difficult to separate.
-
-
Reaction: Seal the vessel and heat to 110°C for 12–16 hours.
-
Pressure Warning: Expect internal pressures of 5–8 bar. Ensure vessel rating.
-
-
Monitoring: Cool a small aliquot and check via TLC (DCM:MeOH 95:5). The starting material (
) should disappear, replaced by a lower fluorescent spot ( ). -
Workup:
-
Cool the reaction mixture to 0–5°C. The product often precipitates directly as a yellow solid.
-
Filter the solid.
-
Wash the cake with cold IPA (
vol) and diethyl ether ( vol). -
Dry under vacuum at 45°C.
-
-
Yield: Expected 85–92%. Yellow crystalline solid.
Step 2: Reduction of Nitro Group
Objective: Convert 1-amino-6-nitroisoquinoline to 1,6-diaminoisoquinoline. Choice of Method:
-
Method A (Catalytic Hydrogenation): Best for high purity and small-to-medium scale.
-
Method B (Iron-Mediated): Best for large scale or if avoiding high-pressure
is necessary.
Method A: Catalytic Hydrogenation (Preferred) [1]
Protocol:
-
Solvation: Dissolve the intermediate (from Step 1) in Methanol (10 vol). If solubility is poor, add 1 vol of Acetic Acid.
-
Catalyst: Under an Argon/Nitrogen blanket, add 10% Pd/C (5 wt% loading, 50% water wet).
-
Safety: Pd/C is pyrophoric when dry. Always keep wet.
-
-
Hydrogenation: Purge vessel with
gas. Stir under a balloon of (1 atm) or low pressure (30 psi) at Room Temperature for 4–6 hours. -
Completion: Reaction is complete when the yellow color of the nitro compound fades to a clear/pale brown solution.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Isolation: Concentrate the filtrate to dryness.
Method B: Iron/Ammonium Chloride Reduction (Robust)
Protocol:
-
Suspension: Suspend intermediate in Ethanol:Water (3:1 ratio, 10 vol).
-
Activation: Add
(5.0 eq) and Iron powder (5.0 eq, <325 mesh). -
Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.
-
Mechanism:[2] The reaction is pseudo-catalytic in electrolyte;
prevents the formation of iron oxide sludges that trap product.
-
-
Workup: Filter hot through Celite. Basify filtrate with
to pH > 10. Extract with Ethyl Acetate.[3]
Purification & Analytical Validation
The 1,6-diaminoisoquinoline molecule possesses two distinct nitrogen centers:
-
C1-Amine: Highly basic (Amidine-like character, pKa
7–8). -
C6-Amine: Weakly basic (Aniline-like character, pKa
3–4).
We leverage this difference for a "Self-Validating" purification.
Figure 2: Differential Extraction Logic
Caption: pH-swing extraction strategy to isolate diamine from neutral byproducts.
Analytical Specifications (Table 1)
| Parameter | Specification | Notes |
| Appearance | Pale yellow to tan solid | Darkens upon air exposure (oxidation). Store under Argon. |
| 1H NMR (DMSO-d6) | Characteristic doublet. | |
| Broad singlet, exchangeable with D2O. | ||
| Upfield shift compared to nitro precursor. | ||
| HPLC Purity | > 98.0% (AUC) | Method: C18 Column, 0.1% TFA in Water/ACN gradient. |
| Mass Spec (ESI+) | [M+H]+ = 160.08 | Consistent with |
Safety & Handling
-
High Pressure: Step 1 involves heating ammonia in a sealed vessel. Use a blast shield and ensure the vessel is rated for at least 20 bar to account for vapor pressure and ammonia expansion.
-
Pyrophoric Catalysts: Dry Pd/C can ignite methanol vapors. Always wet the catalyst with water or toluene before adding the reaction solvent.
-
Toxicology: Isoquinoline diamines are biologically active (kinase inhibitors). Handle as potent compounds requiring containment (fume hood, double gloving).
References
-
Synthesis of ROCK Inhibitors
- Optimization of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Ray, P.C., et al. Bioorg. Med. Chem. Lett. 2011, 21(1), 108-112.
-
Nucleophilic Substitution on Isoquinolines
-
Catalytic Transfer Hydrogenation Methods
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
-
General Isoquinoline Chemistry
-
Methods for the preparation of 6-aminoisoquinoline.[10] Patent WO2018125548A1.
-
Sources
- 1. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 5. α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitroisoquinolin-1-amine
Topic: Optimization of Yield & Regioselectivity in 6-Nitroisoquinolin-1-amine Synthesis Ticket ID: ISOQ-NIT-006 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Yield Trap" in Isoquinoline Nitration
If you are accessing this guide, you are likely facing one of two critical failures:
-
Regio-scrambling: You attempted to nitrate isoquinolin-1-amine (or isoquinolin-1-one) directly and obtained a mixture dominated by the 5-nitro isomer, with the desired 6-nitro isomer appearing only in trace amounts (<10%).
-
Hydrolysis Reversion: You successfully synthesized the 1-chloro-6-nitroisoquinoline intermediate, but upon amination, the product reverted to the starting lactam (6-nitroisoquinolin-1-one) rather than the amine.
This guide moves away from the "textbook" direct nitration approach, which is electronically disfavored for this specific target, and focuses on the Chlorine-Displacement Route (SNAr) . This is the industry-standard method for high-purity generation of 6-nitroisoquinolin-1-amine.
Module 1: Strategic Route Selection
The Core Problem: Electrophilic Aromatic Substitution (SEAr)
Attempting to nitrate isoquinolin-1-amine directly is the primary cause of low yield. The protonated nitrogen at position 2 (under acidic nitration conditions) deactivates the pyridine ring.[1] Consequently, the electrophile (
The Solution: You must install the nitro group before closing the ring or use a precursor where the 6-position is already functionalized.
Decision Matrix: Route Optimization
Figure 1: Strategic decision tree highlighting the failure of direct nitration and the viability of the SNAr pathway.
Module 2: Experimental Protocols (The "How-To")
The following protocols assume you have acquired 6-nitroisoquinolin-1(2H)-one (commercially available or synthesized via cyclization of 2-methyl-4-nitrobenzoate derivatives).
Protocol A: Chlorination (Activation)
Objective: Convert the unreactive lactam oxygen into a reactive chloride leaving group.
-
Setup: Dry 250 mL round-bottom flask (RBF) equipped with a reflux condenser and drying tube (CaCl2).
-
Reagents:
-
6-Nitroisoquinolin-1(2H)-one (1.0 eq)
-
Phosphorus oxychloride (
) (5.0 eq) – Solvent & Reagent -
Catalytic DMF (3-5 drops) – Critical for Vilsmeier-Haack type activation
-
-
Procedure:
-
Suspend starting material in
. Add DMF. -
Heat to reflux (105°C) for 3–5 hours. The suspension should clear to a yellow/orange solution.
-
Monitor: TLC (30% EtOAc/Hexane). Starting material (
) should disappear; Product ( ) appears.
-
-
Workup (Critical Safety Step):
-
Cool to RT. Remove excess
via rotary evaporation under fume hood. -
Pour the residue onto crushed ice with vigorous stirring. (Exothermic!).
-
Neutralize with saturated
to pH 7–8. -
Filter the yellow solid (1-chloro-6-nitroisoquinoline). Dry under vacuum.
-
Protocol B: Amination (SNAr)
Objective: Displace the chloride with ammonia without hydrolyzing back to the ketone.
-
Setup: High-pressure sealable tube or autoclave (Glass pressure vessel).
-
Reagents:
-
1-Chloro-6-nitroisoquinoline (1.0 eq)
-
7N Ammonia in Methanol (
) (10.0 eq) -
Optional: THF (if solubility is poor)
-
-
Procedure:
-
Dissolve/suspend the chloride in the ammonia solution.
-
Seal the vessel and heat to 80–90°C for 12–16 hours.
-
Note: Using aqueous ammonia (
) often leads to hydrolysis (reversion to starting material). Anhydrous alcoholic ammonia is preferred.
-
-
Workup:
-
Cool to RT (vent carefully).
-
Concentrate the solvent to ~20% volume.[2]
-
The product often precipitates upon cooling. Filter and wash with cold ether.
-
Module 3: Troubleshooting & FAQs
Q1: I am seeing a side-product that matches the mass of the starting material (M-1). What happened?
Diagnosis: You likely experienced Hydrolysis Reversion .
Cause: Water entered the SNAr reaction. The 1-chloro position is highly electrophilic. If water is present (e.g., using
-
Switch to 7N
in Methanol or Isopropanol . -
Add molecular sieves to the reaction vessel.
-
Ensure the reaction temperature does not exceed 100°C, which favors thermodynamic hydrolysis over kinetic amination.
Q2: My product is red/brown and sticky. How do I purify it?
Diagnosis: Polymerization or decomposition of the amine. Fix:
-
Acid-Base Extraction: Dissolve crude in 1M HCl (the amine will protonate and go into water; non-basic impurities stay in organics). Wash aqueous layer with DCM. Basify aqueous layer with NaOH to pH 10.[3] Extract product into EtOAc.
-
Recrystallization: Ethanol/Water (9:1) is often effective for nitro-isoquinolines.
Q3: Can I use the Chichibabin reaction ( ) on 6-nitroisoquinoline?
Verdict: ABSOLUTELY NOT.
Reasoning: The Chichibabin reaction involves electron transfer mechanisms. The nitro group is a strong electron acceptor. Reacting a nitro-arene with sodium amide (
Module 4: Quantitative Data Summary
| Parameter | Direct Nitration (Route A) | Chlorination/SNAr (Route B) |
| Regioselectivity (6-NO2) | < 10% (Major: 5-NO2) | 100% (Pre-determined) |
| Typical Yield | < 5% (isolated) | 65 - 85% (over 2 steps) |
| Purity Profile | Complex mixture of isomers | High (Clean conversion) |
| Scalability | Poor (Chromatography heavy) | Excellent (Precipitation based) |
References
-
Regioselectivity of Isoquinoline Nitration
-
Synthesis via Chlorination/Amination
- SNAr Methodology on Heterocycles: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Discusses solubility and synthesis of amino-heterocycles).
-
Safety in Nitro-Arene Chemistry
-
Urben, P. G. (2017).[6] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Chichibabin/Nitro incompatibility).
-
Sources
Technical Support Center: 6-Nitroisoquinolin-1-amine Solubility & Handling Guide
Introduction: The Physicochemical Challenge
6-Nitroisoquinolin-1-amine (CAS: 75522-38-4) presents a classic challenge in small molecule drug discovery.[1] Structurally, it possesses a rigid, planar isoquinoline scaffold with a polar amine and a nitro group.[1] This combination creates high crystal lattice energy due to strong intermolecular
While Dimethyl Sulfoxide (DMSO) is the standard solvent for this compound, users often encounter "crashing out" (precipitation) or degradation.[1] This is rarely due to a bad batch of compound but rather the hygroscopic nature of DMSO and the steep solubility cliff when diluting into aqueous buffers.
This guide provides mechanistic insights and validated protocols to ensure your data remains reproducible.
Module 1: Troubleshooting Stock Solution Precipitation
Symptom: “I thawed my 10 mM stock solution from -20°C, and there are crystals at the bottom. Vortexing didn't clear it.”
The Mechanism: Hygroscopicity & Ostwald Ripening
DMSO freezes at ~18.5°C. When stored at -20°C, the solution freezes completely. Upon repeated freeze-thaw cycles, microscopic precipitates can grow into larger, thermodynamically stable crystals (Ostwald Ripening).[1] Furthermore, DMSO is aggressively hygroscopic; it absorbs atmospheric water rapidly.[1] Even 1-2% water content in DMSO can significantly reduce the solubility of hydrophobic nitro-isoquinolines, acting as an "anti-solvent" [2].[1]
Corrective Protocol: The Thermal Recovery Loop
Do not rely solely on sonication, which can create "hot spots" leading to degradation.[1] Use this thermodynamic recovery method.
Figure 1: Decision tree for recovering precipitated compound from DMSO stock solutions.
Module 2: The Aqueous Dilution Trap
Symptom: “My stock is clear, but when I add it to cell culture media or PBS, it turns cloudy immediately.”
The Mechanism: The Solubility Cliff
6-Nitroisoquinolin-1-amine is hydrophobic.[1] When you pipette a 100% DMSO stock directly into an aqueous buffer, the local concentration of DMSO drops instantly. If the compound's concentration exceeds its aqueous solubility limit before it can disperse, it precipitates.[1] This is the "Solubility Cliff."
Corrective Protocol: Intermediate Dilution Step
Never jump from 100% DMSO to 0.1% DMSO in one step for high concentrations. Use an intermediate dilution to "step down" the hydrophobicity [3].[1]
Protocol:
-
Goal: Achieve 100 µM final in assay (1% DMSO final).
-
Wrong Way: Add 1 µL of 10 mM Stock to 99 µL Buffer. (Risk: Immediate crash).[1]
-
Right Way (Step-Down):
-
Prepare 100x Stock (10 mM in DMSO).
-
Dilute to 10x Working Stock in Buffer ? NO.
-
Dilute to 10x Working Stock in 20-50% DMSO/Buffer mix (Intermediate).
-
Then dilute to 1x Final in Assay Buffer.
-
Recommended Solubility Limits (Estimates):
| Solvent System | Est. Max Solubility | Notes |
| Pure DMSO | ~20 - 50 mM | Heating required for >20 mM.[1] |
| Pure Ethanol | < 5 mM | Poor solubility; not recommended.[1] |
| PBS (pH 7.4) | < 10 µM | Very low.[1] Requires carrier (BSA/Serum).[1] |
| Cell Media (+10% FBS) | ~50 µM | Serum proteins (Albumin) bind and solubilize the drug.[1] |
Module 3: Chemical Stability & Storage
Symptom: “The solution has turned from bright yellow to dark orange/brown.”
The Mechanism: Photolysis and Oxidation
Nitro-aromatics are susceptible to photolytic degradation.[1] Light energy can excite the nitro group, leading to radical formation or reduction to nitroso intermediates [4].[1] Additionally, while DMSO is stable, it can undergo disproportionation at high temperatures or in the presence of strong acids/bases.[1]
Storage Best Practices:
-
Vials: Use Amber glass vials or wrap clear tubes in aluminum foil.
-
Atmosphere: Flush headspace with Argon or Nitrogen gas before sealing to prevent oxidation of the amine group.[1]
-
Temperature: Store at -20°C or -80°C.
-
Desiccation: Always store DMSO vials inside a secondary container (jar) with silica gel packets to prevent water absorption.[1]
Frequently Asked Questions (FAQs)
Q1: Can I acidify the DMSO to improve solubility? A: Generally, no .[1] While 6-Nitroisoquinolin-1-amine has a basic amine, adding HCl to DMSO creates a complex system.[1] Protonation might help solubility, but it drastically changes the compound's permeability in cell assays (charged molecules don't cross membranes easily) and can alter binding affinity. Only use acidification if your specific assay protocol requires salt formation.[1]
Q2: How long is the stock solution stable? A: In anhydrous DMSO stored at -20°C (protected from light), the compound is stable for 6 months . If stored at room temperature, degradation (discoloration) typically occurs within 2-4 weeks.[1]
Q3: Can I use DMSO containing water (e.g., 90% DMSO)? A: Avoid this for stock solutions. As shown in Module 1, water acts as an anti-solvent.[1] Always use anhydrous DMSO (≥99.9%) for the primary stock.[1]
Q4: Is the compound compatible with automated liquid handlers? A: Yes, but ensure the DMSO stock is kept at room temperature during the run. If the deck is cooled (4°C), the DMSO will freeze and clog the tips.
Summary Workflow: From Powder to Assay
Figure 2: Optimal handling lifecycle for 6-Nitroisoquinolin-1-amine.
References
-
PubChem. 6-Nitroisoquinolin-1-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Hygroscopicity Data. Available at: [Link]
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. Available at: [Link]
Sources
Technical Support Center: Selective Hydrogenation of 6-Nitroisoquinolin-1-amine
Topic: Preventing Over-Reduction & Ring Saturation Target Product: 6-Aminoisoquinolin-1-amine Document ID: TSC-ISOQ-006 Last Updated: 2026-02-25
The Engineering Challenge: The "Selectivity Cliff"
In the hydrogenation of 6-Nitroisoquinolin-1-amine , researchers face a classic chemoselectivity conflict. You are attempting to reduce a nitro group (
The core issue is thermodynamic vs. kinetic control. While the nitro group is generally easier to reduce (
-
Acidic Media: Protonation of the isoquinoline nitrogen (
) renders the ring highly electrophilic and prone to reduction. -
High Activity Catalysts: Standard Pd/C is often too active, facilitating the adsorption of the flat aromatic ring alongside the nitro group.
This guide provides the protocols and troubleshooting logic to navigate this "Selectivity Cliff."
Troubleshooting Modules
Module A: Catalyst Selection (The Hardware)
The most common cause of over-reduction is using a non-selective catalyst surface.
| Catalyst System | Selectivity Rating | Risk Profile | Recommendation |
| Pd/C (Standard) | Low | High risk of ring saturation (Tetrahydro-byproduct) and de-halogenation (if halogens present). | Avoid unless strictly controlled (low temp/pressure). |
| Pt(S)/C (Sulfided) | High (Gold Standard) | Sulfur poisons the high-energy sites required for aromatic ring reduction but leaves nitro-reduction sites active. | Primary Recommendation. Use 1-3% loading. |
| Raney Nickel | Medium-High | Good selectivity, but pyrophoric handling risks. Can cause desulfurization if thiols are present elsewhere. | Secondary Option. Use washed (neutral) Ra-Ni. |
| Fe / NH4Cl | Very High | Chemical reduction (not hydrogenation). Zero risk of ring saturation. | Backup Option if catalytic hydrogenation fails repeatedly. |
Module B: Solvent & Additive Effects (The Medium)
The solvent environment dictates the electronic state of the substrate.
-
The Trap: Do NOT use Acetic Acid or strong acids.
-
The Fix: Use neutral or slightly basic protic solvents.
-
Methanol/Ethanol: Excellent solubility for nitro-aromatics.
-
THF/MeOH (1:1): If solubility is poor.
-
Additive: If using Pd/C, trace Quinoline or Potassium Acetate can act as a regulator, though switching to Pt(S)/C is cleaner.
-
Module C: Reaction Kinetics (Pressure & Temperature)
-
Pressure: Maintain
pressure between 1 – 3 bar (balloon to mild positive pressure) . High pressure (>5 bar) forces the thermodynamic minimum (fully saturated ring). -
Temperature: Strict control at 20°C – 30°C . Every 10°C increase doubles the rate of side reactions significantly more than the desired nitro reduction.
Visualizing the Pathway & Logic
Pathway Analysis: Divergent Outcomes
The following diagram illustrates the kinetic competition between the desired pathway and the over-reduction trap.
Figure 1: Reaction pathway showing the danger of ring saturation (Red) competing with nitro reduction (Green).
Troubleshooting Decision Tree
Use this flow to diagnose your current experimental failure.
Figure 2: Diagnostic logic for optimizing reaction conditions.
The "Gold Standard" Protocol
Method: Sulfided Platinum Catalyzed Hydrogenation Scope: 100mg to 10g scale Safety: Hydrogen gas is flammable. Catalysts can be pyrophoric (keep wet).
Materials
-
Substrate: 6-Nitroisoquinolin-1-amine (1.0 equiv)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Note: If unavailable, use 5% Pt/C poisoned with 0.5 equiv DMSO, though commercial sulfided is superior.
-
Solvent: Methanol (HPLC grade).
-
Hydrogen Source: Balloon (1 atm) or Hydrogenator (max 2 bar).
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve the substrate in Methanol (concentration ~0.1 M).
-
Tip: If solubility is low, warm slightly to 35°C to dissolve, then cool back to RT.
-
-
Catalyst Addition: Under a gentle stream of Nitrogen (inerting), add 5% Pt(S)/C (2–5 wt% relative to substrate).
-
Why? Low loading prevents rapid exotherms that promote side reactions.
-
-
Purge: Evacuate the flask and backfill with Nitrogen (x3), then Hydrogen (x3).
-
Reaction: Stir vigorously at Room Temperature (20–25°C) under a Hydrogen balloon (1 atm).
-
Monitoring: Check LCMS at 1 hour. Look for the disappearance of the Nitro peak (M) and appearance of Amine (M-30).
-
Stop Condition: Stop immediately upon consumption of starting material. Do not "let it stir overnight" to ensure completion; this causes over-reduction.
-
-
Workup: Filter the catalyst through a Celite pad (keep the pad wet with solvent to prevent sparking).[5] Wash with MeOH. Concentrate the filtrate.
Frequently Asked Questions (FAQ)
Q: I see a mass of M+4 in my LCMS. What is it? A: This is the tetrahydroisoquinoline byproduct. You have saturated the pyridine ring.
-
Fix: Your catalyst is too active or your solvent is acidic. Switch to Pt(S)/C and ensure neutral pH.
Q: Can I use Iron/Acetic Acid (Fe/AcOH) instead? A: Yes, this is a robust chemical alternative.[6] However, the workup for Fe/AcOH can be tedious (emulsions) and may require column chromatography to remove iron salts. Catalytic hydrogenation is cleaner if optimized.
Q: My reaction stalls at the hydroxylamine intermediate (M-16). A: This is common with poisoned catalysts.
-
Fix: Gently increase temperature to 35-40°C. Do not increase pressure significantly, as this favors ring reduction more than N-O cleavage.
Q: Does the 1-amine group poison the catalyst? A: Primary amines can bind to metal surfaces, slowing the rate. This is actually beneficial here, as it attenuates the catalyst activity, helping prevent ring reduction. If the reaction is dead, wash the catalyst with a slightly more polar solvent mixture (e.g., MeOH/THF).
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on catalyst selectivity; specifically Chapter 4 on Nitro Compounds).
-
Kasparian, A., et al. (2011). "Chemoselective reduction of nitro groups in the presence of activated heteroaryl halides." Tetrahedron Letters, 52(43), 5704-5706. (Establishes Sulfided Pt/C as the standard for preventing ring/halogen reduction).
-
Beller, M., et al. (2016). "Selective Catalytic Hydrogenation of Nitroarenes." Chemical Reviews, 116(19), 11261–11303. (Comprehensive review of selectivity mechanisms).
-
Vertex Pharmaceuticals. (2018). "Methods for the preparation of 6-aminoisoquinoline." WO2018125548A1. (Industrial validation of isoquinoline reduction protocols).
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Nucleophilic Substitution for the Synthesis of 1-Amino-6-nitroisoquinoline
Welcome to the technical support center dedicated to the synthesis of 1-amino-6-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic strategies. Our focus is on the nucleophilic aromatic substitution (SNAr) pathway, a cornerstone method for C-N bond formation on electron-deficient heteroaromatic systems.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for synthesizing 1-amino-6-nitroisoquinoline?
The most direct and widely employed method for synthesizing 1-amino-6-nitroisoquinoline is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a precursor, typically 1-chloro-6-nitroisoquinoline , with an ammonia source or a primary/secondary amine. The electron-withdrawing nitro group (-NO₂) at the C6 position is crucial as it activates the isoquinoline ring for nucleophilic attack, particularly at the C1 position.[1][2]
Q2: Why is the C1 position of 6-nitroisoquinoline so reactive towards nucleophiles?
The enhanced reactivity at the C1 position is a result of two primary electronic factors:
-
Inductive Effect of the Ring Nitrogen: The nitrogen atom within the isoquinoline ring is inherently electron-withdrawing, which reduces the electron density across the pyridine ring, making the carbon atoms more electrophilic.[3]
-
Resonance Stabilization of the Intermediate: During an SNAr reaction, the nucleophile attacks the C1 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[2][4] The ring nitrogen is perfectly positioned to stabilize this intermediate through resonance, delocalizing the negative charge. This stabilization is more effective for attack at C1 compared to C3.[5] The nitro group at C6 further enhances this stabilization.
Q3: What is the general mechanism for this amination reaction?
The reaction proceeds via a two-step addition-elimination mechanism (SNAr).[6]
-
Addition: The amine nucleophile attacks the electrophilic carbon at the C1 position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized Meisenheimer complex.[4] This is typically the rate-determining step of the reaction.[7]
-
Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored, yielding the 1-amino-6-nitroisoquinoline product.
Caption: The SNAr mechanism for amination of 1-chloro-6-nitroisoquinoline.
Q4: What are the critical parameters to control for a successful reaction?
Success hinges on the careful control of several factors: the choice of leaving group, the nucleophile's reactivity, the solvent, the base, and the reaction temperature. Each of these is addressed in the troubleshooting guide below.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A: This is a common issue that can often be traced back to one of four key areas: the leaving group, nucleophile, solvent, or reaction temperature.
1. Poor Leaving Group Ability:
-
The Problem: The rate of an SNAr reaction is dependent on the leaving group's ability to activate the ring and depart. While counterintuitive to SN1/SN2 chemistry, for SNAr, the rate-determining step is the initial nucleophilic attack.[7] Therefore, more electronegative halogens make the carbon they are attached to more electrophilic and accelerate the reaction.
-
The Trend: The typical reactivity order for halogens in SNAr is F > Cl > Br > I .[8] Fluorine, being the most electronegative, strongly activates the ring towards attack, making it the best leaving group for this reaction type.[7]
-
Solution: If you are using a bromo- or iodo-substituted isoquinoline and experiencing low reactivity, consider synthesizing the chloro- or ideally the fluoro-analogue.
| Leaving Group | Relative Reactivity | Rationale |
| F | Highest | Highest electronegativity strongly activates the ring for nucleophilic attack.[7] |
| Cl | High | Good balance of activation and availability. Most commonly used.[1] |
| Br | Moderate | Less activating than Cl. |
| I | Low | Least electronegative halogen; provides the least activation. |
2. Insufficient Nucleophilicity of the Amine:
-
The Problem: The amine may not be a strong enough nucleophile to attack the electron-deficient ring. Aromatic amines (e.g., aniline) are significantly less nucleophilic than aliphatic amines (e.g., piperidine) due to the delocalization of the nitrogen lone pair into the aromatic ring.
-
Solution:
-
Increase Temperature: For less reactive amines, increasing the reaction temperature is often necessary to overcome the activation energy barrier.
-
Use a Stronger Base: A base can deprotonate the amine, increasing its nucleophilicity. However, for primary/secondary amines, the base's primary role is often to neutralize the H-X generated during the reaction. Forcing deprotonation of a weakly acidic amine requires a very strong base (e.g., NaH, n-BuLi) and may not be necessary.
-
Consider the "Alpha Effect": Amines with an adjacent atom bearing a lone pair (like hydrazine or hydroxylamine) are often more nucleophilic than predicted by their basicity alone.[9]
-
3. Incorrect Solvent Choice:
-
The Problem: The solvent plays a critical role in stabilizing intermediates and solvating the nucleophile. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the amine nucleophile, creating a solvent cage that reduces its reactivity and slows the reaction.[10][11]
-
Solution: Use a polar aprotic solvent . Solvents like DMF, DMSO, NMP, or acetonitrile are ideal.[12] They can solvate the counter-ion of a salt but do not strongly interact with the nucleophile, leaving it "naked" and highly reactive.[12] Rates of SNAr reactions can be several orders of magnitude faster in polar aprotic solvents compared to protic ones.[10]
4. Sub-Optimal Temperature:
-
The Problem: Many SNAr reactions require heating to proceed at a reasonable rate, especially with moderately activated substrates or weak nucleophiles.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. A typical range for these reactions is 80-120 °C.[12] Monitor the reaction by TLC or LC-MS to track the consumption of starting material and avoid decomposition at excessively high temperatures.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Side Product Formation
Q: My reaction is yielding multiple products. How can I improve selectivity?
A: Side product formation usually points to issues with moisture, reaction with the nitro group, or over-reaction.
1. Hydrolysis Products:
-
The Problem: You observe impurities with a mass corresponding to the replacement of the chloro group with a hydroxyl group (e.g., 1-hydroxy-6-nitroisoquinoline). This occurs when water is present in the reaction mixture.
-
Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
2. Reduction of the Nitro Group:
-
The Problem: Certain reagents or conditions can lead to the reduction of the nitro group to an amino group or other functionalities.[1] This is particularly a risk if you are attempting a palladium-catalyzed amination (Buchwald-Hartwig) where phosphine ligands can sometimes act as reducing agents, or if using reducing metals.[1] While SNAr is generally free of this issue, some amine nucleophiles or impurities could potentially cause reduction at high temperatures.
-
Solution: Stick to the metal-free SNAr pathway. If you must use a catalytic method, choose ligands less prone to oxidation. If reduction is still observed, consider protecting the nitro group, though this adds steps to the synthesis. Alternatively, catalytic transfer hydrogenation using sources like formic acid can sometimes be selective for nitro group reduction in the presence of other functionalities.[13]
3. Di-substitution:
-
The Problem: This is more relevant for substrates with multiple leaving groups, such as 1,3-dichloro-6-nitroisoquinoline.[1] If your precursor has another potential leaving group, you might see the amine substitute at both positions.
-
Solution: To favor mono-substitution, use only a slight excess (1.0-1.2 equivalents) of the amine nucleophile and consider running the reaction at a lower temperature to exploit differences in reactivity between the positions.[12]
Experimental Protocol: Synthesis of 1-Amino-6-nitroisoquinoline
This protocol provides a robust starting point for the amination of 1-chloro-6-nitroisoquinoline.
Materials:
-
1-chloro-6-nitroisoquinoline (1.0 eq)
-
Amine nucleophile (e.g., ammonia in a sealed tube, or a primary/secondary amine like morpholine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Flame-dried reaction vessel (e.g., round-bottom flask or sealed tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add 1-chloro-6-nitroisoquinoline (1.0 eq) and the base (e.g., K₂CO₃, 3.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent (e.g., DMF) via syringe to dissolve the solids.
-
Add the amine nucleophile (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or onto ice. This will often precipitate the crude product.
-
Isolate the solid by filtration, washing thoroughly with water to remove the solvent and inorganic salts. Alternatively, perform an aqueous workup by extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure 1-amino-6-nitroisoquinoline derivative.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Ammonia (7N in MeOH) | - | MeOH (sealed tube) | 120 | ~75-85 |
| Morpholine | K₂CO₃ | DMF | 100 | >90 |
| Aniline | Cs₂CO₃ | Dioxane | 120 | ~60-70 |
| Benzylamine | Et₃N | DMSO | 80 | >90 |
Note: These are representative conditions. Optimization may be required for specific amines.
References
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. pubs.acs.org. [Link]
-
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters - ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. [Link]
-
Impact of the halide leaving group on SNAr1.3 activity. ResearchGate. [Link]
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Leeds. [Link]
-
Aromatic Nucleophilic Substitution Reactions. Chemical Reviews - ACS Publications. [Link]
-
Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. PMC. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC. [Link]
-
Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. [Link]
-
SN1 - Effect of Leaving Group. OpenOChem Learn. [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Optimization table for intermolecular SNAr. ResearchGate. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. [Link]
-
Proposal for concerted SNAr reactions by Pierre et al.27. ResearchGate. [Link]
-
Optimization of organophotochemical SNAr reaction. ResearchGate. [Link]
-
1-Chloro-6-Methyl-5-Nitroisoquinoline CAS 943606-84-6. Watson International. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination. PMC. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. [Link]
-
CHAPTER 9. Substitution reactions. University of Kentucky. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Handling thermal instability of nitroisoquinoline amines
The following technical support guide is designed for researchers and process chemists working with Nitroisoquinoline Amines . These "push-pull" heterocyclic systems (containing both electron-withdrawing nitro and electron-donating amino groups) exhibit distinct thermal instability profiles that distinguish them from simple nitroarenes.
Topic: Handling Thermal Instability & Process Safety Audience: Medicinal Chemists, Process Safety Engineers, CMC Leads
Core Safety Directive: The "Push-Pull" Hazard
Why is this specific subclass unstable? Nitroisoquinoline amines possess a unique electronic structure. The isoquinoline core acts as a conduit between the electron-rich amine (donor) and the electron-deficient nitro group (acceptor). This "push-pull" character lowers the activation energy for intermolecular condensation and autocatalytic decomposition.
The Golden Rules:
-
Never distill nitroisoquinoline amines to dryness without DSC (Differential Scanning Calorimetry) validation.
-
Avoid acidic concentration at high temperatures (risk of rapid exothermic polymerization).
-
Inert Atmosphere is mandatory; oxygen often accelerates oxidative degradation of the amine, which triggers thermal events in the nitro group.
Experimental Workflow & Troubleshooting
Module A: Synthesis & Reduction Control
Context: Reducing a dinitroisoquinoline or a nitro-substituted isoquinoline to its amine counterpart often releases significant heat (
Q: My reaction temperature spiked uncontrollably during the hydrogenation of 5-nitroisoquinoline. What happened? A: You likely encountered a "hydrogen uptake rate" mismatch.
-
Cause: In heterogeneous catalysis (Pd/C), the reaction rate is often limited by hydrogen mass transfer. If agitation stops or the vessel is pressurized too quickly, a sudden burst of reaction occurs, overwhelming the cooling jacket.
-
Solution: Use a semi-batch protocol . Do not load all substrate at once. Feed the nitroisoquinoline solution into the reactor containing the catalyst and solvent under hydrogen pressure. This limits the "potential energy" available in the vessel at any moment.
Q: I see a "black tar" forming during the reduction using Fe/Acetic Acid. Is this decomposition? A: Yes, this is likely oxidative polymerization.
-
Mechanism: Isoquinoline amines are prone to oxidation to quinone-imines, which then polymerize. Iron salts can catalyze this if the reaction stalls or gets too hot (
). -
Corrective Action: Switch to a milder reduction method if possible (e.g., Transfer Hydrogenation with Formic Acid/Pd-C) or ensure strict deoxygenation of your acetic acid prior to heating.
Module B: Isolation & Purification (Critical Risk Zone)
Context: The highest risk of thermal runaway is during solvent removal, where concentration increases and heat transfer decreases.
Q: The DSC of my crude 5-amino-8-nitroisoquinoline shows an exotherm starting at 110°C. Can I rotary evaporate at 50°C? A: Proceed with extreme caution.
-
The "100K Rule": A standard safety margin requires the process temperature to be at least 100 Kelvin (or roughly 100°C) below the DSC onset temperature for undefined kinetics. Since
, a bath temp of 50°C is unsafe for large scales. -
Recommendation: Use solvent exchange (e.g., swap to heptane/IPA) to precipitate the product as a solid filtration rather than concentrating to a melt/oil.
Q: My product decomposes on silica gel columns. How do I purify? A: Nitroisoquinoline amines are often basic and can bind irreversibly to acidic silica, causing localized heating and degradation.
-
Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina or reverse-phase chromatography (C18) at pH 7-8.
Data & Specifications
Thermal Stability Thresholds (General Guidelines)
Note: Values must be validated for your specific isomer.
| Parameter | Limit/Specification | Reason |
| Max Process Temp | Prevents induction of autocatalysis. | |
| Drying Temp | < 40°C (Vacuum) | Minimizes crystal lattice strain/collapse. |
| Storage Temp | -20°C to 4°C | Arrests slow oxidative degradation. |
| Solvent Choice | Avoid Halogenated Solvents | DCM/Chloroform can form explosive carbenes with basic amines. |
Visualization: Safe Workup Decision Tree
The following diagram outlines the logical flow for isolating thermally unstable nitro-amines.
Caption: Decision logic for the safe isolation of thermally labile nitroisoquinoline amines based on Differential Scanning Calorimetry (DSC) data.
Frequently Asked Questions (FAQs)
Q: Can I use distillation to purify 1-amino-4-nitroisoquinoline? A: Absolutely not. Nitro-substituted heterocycles are energetic. Distillation requires heating the bulk material, often exceeding the Time to Maximum Rate (TMRad). Even if the boiling point is low, the pot residue (containing impurities) may concentrate and detonate. Always use crystallization or chromatography.
Q: How do I clean glassware contaminated with these compounds? A: Do not use strong oxidizing acids (like Piranha solution or Chromic acid) as they may react violently with the nitro-amine residue.
-
Protocol: Rinse first with acetone or ethyl acetate to dissolve organic residue. Then wash with a dilute surfactant solution.
Q: Why does the color change from yellow to deep red upon standing? A: This indicates the formation of Meisenheimer complexes or oxidation products.
-
Significance: While a color change doesn't always indicate an explosion risk, it confirms chemical instability. Re-purify immediately or discard if purity drops below 95%.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Isoquinolin-7-amine Dihydrochloride Synthesis. Retrieved from
-
Lawrence Livermore National Laboratory. (1994).[3] Chemical Reactivity Test for Thermal Stability. Defense Technical Information Center. Retrieved from
-
Tri-Iso. (2025). Material Safety Data Sheet: Alkyl Amines & Thermal Decomposition. Retrieved from
-
Sintef. (2022).[4][5] Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from
-
Thieme Chemistry. (2025). Hazard Information for Science of Synthesis: Handling Energetic Compounds. Retrieved from
Sources
Technical Support Center: Purification of 6-Nitroisoquinolin-1-amine
[1][2]
Welcome to the Technical Support Hub. This guide addresses the isolation and purification of 6-nitroisoquinolin-1-amine (CAS: 73094-86-7 / Analogous structures).[1][2][3] This intermediate is critical in the synthesis of kinase inhibitors and DNA-intercalating agents. Its purification is often complicated by the poor solubility of the nitro-isoquinoline core and the presence of stubborn byproducts like the 1-oxo (lactam) derivative.
🔬 Core Purification Strategy: The "pH Swing" Protocol
The Problem: Crude mixtures from the amination of 1-chloro-6-nitroisoquinoline often contain:
-
Unreacted Starting Material: 1-Chloro-6-nitroisoquinoline (Neutral/Lipophilic).[1][2][3]
-
Hydrolysis Byproduct: 6-Nitroisoquinolin-1(2H)-one (Non-basic, highly insoluble).[1][2][3]
-
Target Product: 6-Nitroisoquinolin-1-amine (Weakly Basic, pKa ~5.5–6.0).[1][2][3]
The Solution: An Acid-Base Extraction utilizing the basicity of the 1-amino group. Unlike the impurities, the amine can be reversibly protonated to become water-soluble.
📉 Workflow Diagram: Acid-Base Extraction
Click to view the Purification Logic Flow
Caption: Separation logic relying on the selective protonation of the exocyclic amine.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude brown solid in Ethyl Acetate (EtOAc) . If solubility is poor, use Dichloromethane (DCM) with 5% Methanol.[2]
-
Acid Extraction: Transfer to a separatory funnel and extract 3x with 1.0 M HCl .
-
Organic Wash: Combine the acidic aqueous layers.[2][3] Wash once with fresh EtOAc.[1][2]
-
Precipitation (The Swing): Cool the aqueous layer on ice. Slowly add 2.0 M NaOH or NH₄OH until pH reaches 10–12.[1][2]
-
Observation: The solution will likely turn bright yellow/orange, and a solid will precipitate.
-
-
Isolation: Filter the solid. Wash with cold water (to remove salts) and then cold diethyl ether (to remove surface moisture and trace organics).[1][2][3]
📊 Module 2: Chromatographic Purification
If the acid-base method yields <95% purity (often due to the "1-one" lactam impurity which can be amphoteric or physically trapped), use Flash Column Chromatography.
Stationary Phase: Silica Gel (40–63 µm).[1][2][3]
| Parameter | Recommendation | Technical Rationale |
| Mobile Phase A | Dichloromethane (DCM) | Solubilizes the aromatic core.[1][2][3] |
| Mobile Phase B | Methanol (MeOH) | Provides polarity to elute the amine. |
| Modifier | 1% Triethylamine (TEA) or NH₄OH | CRITICAL. Silica is slightly acidic.[1][2][3] Without a base modifier, the amino-isoquinoline will interact with silanols, causing severe "tailing" and yield loss. |
| Gradient | 0% → 10% MeOH in DCM | The nitro group makes the molecule less sticky than a standard amine, so it often elutes earlier (2–5% MeOH). |
| Loading | Solid Load (Celite) | Solubility in the mobile phase is often poor. Dissolve in minimal DCM/MeOH, adsorb onto Celite, and dry load. |
💎 Module 3: Recrystallization (Polishing)[1][2][3]
For removing trace isomeric impurities (e.g., 5-nitro isomers) or inorganic salts.[1][2][3]
-
Solvent System: Ethanol (EtOH) or Acetonitrile (MeCN) .[1][2][3]
-
Protocol:
-
Suspend the solid in refluxing EtOH (approx. 20 mL/g).
-
Add MeOH dropwise only if dissolution is incomplete at boiling.[1][2][3]
-
Hot filter (to remove the insoluble 1-one byproduct).[1][2][3]
-
Allow to cool slowly to room temperature, then 4°C.
-
Note: Nitro-isoquinolines form distinct needles.[1][2][3] Rapid cooling yields amorphous powder; slow cooling yields filterable crystals.[1][2]
-
❓ Troubleshooting & FAQs
Q1: My product is stuck in the aqueous layer after acid extraction; it won't precipitate upon basification.
-
Cause: The volume of water is too high, or the product is partially water-soluble due to the polarity of the nitro group.
-
Fix: Saturate the aqueous solution with NaCl (brine) before or during basification ("Salting out"). If it still doesn't precipitate, extract the basic aqueous layer with DCM/Isopropanol (3:1) .
Q2: I see a spot on TLC that doesn't move (Rf = 0) even in 10% MeOH.
-
Diagnosis: This is likely the 6-nitroisoquinolin-1-one (lactam) byproduct or polymerized tar.[1][2][3]
-
Action: Ignore it. It is insoluble in most organic solvents and will be removed during the filtration of the chromatography sample or the hot filtration step in recrystallization.
Q3: The product is red/brown instead of the expected yellow.
-
Cause: Oxidation of the amine or trace copper salts (if Cu-catalyzed amination was used).[1][2][3]
-
Fix: Treat the organic solution with activated charcoal (10% w/w) in boiling ethanol, filter through Celite, and recrystallize. If Cu is suspected, wash the organic layer with EDTA solution or aqueous ammonia.
Q4: How do I separate the 5-nitro isomer from the 6-nitro isomer?
-
Context: If you nitrated isoquinolin-1-amine directly, you likely have a mixture.[1][2][3]
-
Method: These isomers have significantly different crystal packing.[1][2][3] Fractional recrystallization from Glacial Acetic Acid or Ethanol is the standard resolution method [1]. The 5-nitro isomer is typically less soluble and crystallizes first.[1][3]
📚 References
-
Separation of Nitroquinoline Isomers. (Analogous Chemistry). Google Patents, EP0858998A1.[2] Link
-
Acid–Base Extraction Principles. Wikipedia / Organic Chemistry Portal. Link
-
Synthesis of 6-Aminoisoquinoline (Precursor/Derivative Data). Benchchem Technical Protocols. Link (Representative Link)
-
Isoquinoline Properties & Purification. PubChem Compound Summary: 6-Nitroisoquinoline. Link[1][2]
Sources
- 1. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Resolving poor ionization of 6-Nitroisoquinolin-1-amine in LC-MS
Technical Support Center: 6-Nitroisoquinolin-1-amine Ionization Guide
Ticket ID: #NIQA-6-ION-FAIL Subject: Resolving Poor Sensitivity/Ionization of 6-Nitroisoquinolin-1-amine in LC-MS Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary
The user is experiencing poor ionization of 6-Nitroisoquinolin-1-amine (6-NIQA) in LC-MS. This is a classic "weak base" problem complicated by strong electronic deactivation. The 6-nitro substituent is a potent electron-withdrawing group (EWG) that drastically reduces the basicity of the 1-amino/imine nitrogen, rendering standard ESI+ (Electrospray Ionization Positive) protocols ineffective.[3]
This guide provides a tiered troubleshooting protocol, moving from polarity switching to source modification and chemical derivatization.
Part 1: The Mechanistic "Why" (Root Cause Analysis)
Q: Why is my standard 0.1% Formic Acid method failing?
A: Your molecule is fighting against its own structure.[1][2]
Standard ESI+ relies on the analyte having a sufficiently high Proton Affinity (PA) to accept a proton (
-
Basicity Suppression: The parent compound, 1-aminoisoquinoline, has a pKa of ~7.[4]6. However, the nitro group (
) at position 6 exerts a strong mesomeric ( ) and inductive ( ) withdrawing effect .[1][2][3][5] This pulls electron density away from the ring nitrogen and the exocyclic amine, dropping the pKa significantly (likely < 3.0). -
Tautomeric Confusion: 1-aminoisoquinolines exist in equilibrium between the amino and imino forms.[1][2][3] The nitro group stabilizes the neutral species, making protonation energetically unfavorable in the gas phase.
Visualizing the Problem:
Figure 1: The electron-withdrawing nitro group destabilizes the positive charge required for ESI+, leading to signal loss.[3][4]
Part 2: Troubleshooting Protocol (Step-by-Step)
Phase 1: Polarity Switching (The "Quick Win")
Q: Should I try Negative Mode (ESI-)? A: YES. This is the highest probability fix. While amines are traditionally analyzed in positive mode, nitro-aromatics are "electron sponges."[3] The high electronegativity of the nitro group facilitates electron capture or proton loss.
-
Mechanism: In ESI-, 6-NIQA may ionize via:
-
Protocol:
Phase 2: Source Modification (Hardware Optimization)
Q: ESI is still inconsistent. What hardware changes do you recommend? A: Switch to APCI (Atmospheric Pressure Chemical Ionization). If the molecule is too weakly basic for ESI+ and doesn't fly well in ESI-, APCI is the standard alternative for "neutrals" and weak bases.
-
Why APCI? APCI uses a corona discharge to create a plasma.[1][2] It relies on gas-phase ion-molecule reactions (proton transfer) rather than liquid-phase solution chemistry.[1][2][3] It is less dependent on the analyte's pKa and more tolerant of non-polar solvents.
-
Optimization Table:
| Parameter | ESI (Current) | APCI (Recommended) | Reason |
| Source Temp | 300-350°C | 400-500°C | APCI requires full vaporization of the solvent.[1][2][3] |
| Flow Rate | 0.3 - 0.5 mL/min | 0.8 - 1.0 mL/min | APCI is mass-flow sensitive; higher flow often yields better signal.[1][2][3] |
| Mobile Phase | MeOH/Water | ACN/Water | Acetonitrile (ACN) creates a different plasma chemistry ( |
Phase 3: Chemical Derivatization (The "Nuclear Option")[3]
Q: I must use ESI+ (e.g., for a library screen). How can I force it to fly? A: Derivatization. If you cannot change the source or polarity, you must chemically modify the molecule to permanently attach a charge or a high-PA group.
-
Reaction: Reacts with the primary amine to form a sulfonamide.
-
Benefit: The Dansyl group contains a tertiary amine that is highly basic (pKa ~10) and ionizes exceptionally well in ESI+.[3]
-
Protocol:
Part 3: Decision Matrix Workflow
Follow this logic path to resolve the ionization issue efficiently.
Figure 2: Troubleshooting Logic Flow for Weakly Basic Nitro-Aromatics.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a signal at [M+23]+ in ESI+. Is that usable?
A: That is the Sodium adduct
Q2: Will adding TFA (Trifluoroacetic acid) help protonate the amine? A: Theoretically yes, but practically no. While TFA lowers pH, it causes signal suppression in ESI due to ion pairing (the TFA anion pairs with your analyte, neutralizing it).[4] If you need a stronger acid, try 0.1% Heptafluorobutyric acid (HFBA) or simply increase the Formic Acid concentration to 0.5%, but be aware of column stability.[4]
Q3: Why does Acetonitrile (ACN) sometimes work better than Methanol (MeOH) for weak bases in APCI?
A: In APCI, the solvent acts as the reagent gas. ACN forms a reactant ion
References
-
Kostiainen, R., & Kauppila, T. J. (2009).[2][4] Effect of eluent on the ionization efficiency of drug-like compounds in electrospray ionization and atmospheric pressure chemical ionization. Journal of Chromatography A, 1216(4), 685–699.[4]
-
Cech, N. B., & Enke, C. G. (2001).[2][4] Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362–387.[4] [1]
-
Holcapek, M., et al. (2010).[1][2][4] Effects of functional groups on the ionization of isomeric nitro-compounds in APCI-MS. Journal of Mass Spectrometry, 45(8), 849-859.[1][4]
-
Sigma-Aldrich (Merck). (n.d.).[1][2][3] Derivatization Reagents for LC-MS: Dansyl Chloride. [1]
Sources
Validation & Comparative
HPLC Retention Time Comparison: 6-Nitroisoquinoline vs. 6-Aminoisoquinoline
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), 6-aminoisoquinoline elutes significantly earlier than 6-nitroisoquinoline. [1]
This retention behavior is driven by the profound shift in polarity and basicity that occurs during the reduction of the nitro group to the amino group. The 6-amino derivative is more polar and more basic, leading to reduced interaction with hydrophobic stationary phases (C18) compared to the relatively non-polar, electron-deficient 6-nitro precursor.[1]
Quick Reference Table: Retention Behavior
| Compound | Functional Group | Polarity | pKa (Ring N) | Elution Order (RP-HPLC) |
| 6-Aminoisoquinoline | Amino (-NH₂) | High (H-bond donor) | ~6.2 (More Basic) | First (Early) |
| 6-Nitroisoquinoline | Nitro (-NO₂) | Low (e- withdrawing) | < 4.0 (Less Basic) | Second (Late) |
Mechanistic Analysis: Why the Shift Occurs
To develop a robust method, one must understand the physicochemical drivers behind the separation. The separation is not merely about size; it is about electronic modulation of the isoquinoline core.
A. Polarity and Solvation
-
6-Nitroisoquinoline: The nitro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, making the molecule less basic and relatively hydrophobic. It interacts strongly with the C18 alkyl chains of the stationary phase.
-
6-Aminoisoquinoline: The amino group is an electron-donating group (EDG). It introduces significant polarity through hydrogen bonding capabilities (donor/acceptor).[1] In aqueous mobile phases, this increased polarity energetically favors the mobile phase over the stationary phase, reducing retention time (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
B. The pH Effect (Ionization)
Isoquinolines are basic nitrogen heterocycles.[1][2] The substituent at position 6 dramatically affects the pKa of the ring nitrogen.
-
Acidic Mobile Phase (pH < 4): Most standard LC-MS methods use 0.1% Formic Acid (pH ~2.7).[1] At this pH, the ring nitrogen of 6-aminoisoquinoline is fully protonated (
), creating a highly polar cation that elutes very quickly. The 6-nitroisoquinoline, being less basic, may be only partially protonated or neutral, retaining its hydrophobic character longer.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Visualizing the Physicochemical Shift
Figure 1: Physicochemical transformation driving the retention time shift.[1] The reduction converts a lipophilic nitro-compound into a hydrophilic amino-compound.
Experimental Protocol
This protocol is designed for reaction monitoring (checking the completion of nitro-reduction) or purity profiling . It utilizes a standard C18 stationary phase which provides excellent selectivity for this pair.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm | Standard hydrophobic retention; end-capped to reduce peak tailing of basic amines.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the amino species, improving peak shape and solubility.[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for basic heterocycles compared to Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |
| Detection | UV @ 254 nm | Isoquinoline core absorbs strongly here.[1] |
| Temperature | 30°C | Controls viscosity and retention reproducibility.[1] |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Elute highly polar salts/impurities) |
| 1.0 | 5% | Start Gradient |
| 10.0 | 95% | Linear Ramp (Separation window) |
| 12.0 | 95% | Wash (Elute highly hydrophobic dimers) |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End of Run |
Results & Data Interpretation
Based on structural analogs (quinoline series) and physicochemical principles, the expected chromatographic performance is as follows:
Predicted Chromatogram Data
| Peak ID | Compound | Approx. Retention Time ( | Peak Shape Issues | |
| 1 | 6-Aminoisoquinoline | 3.5 - 4.5 min | ~2.5 | Prone to tailing if silanols are active. |
| 2 | 6-Nitroisoquinoline | 8.5 - 9.5 min | ~7.0 | Generally sharp, symmetrical.[1] |
*Note: Absolute times vary by system dwell volume and column dimensions. The Relative Retention (alpha) is the critical metric:
Data Validation (Self-Check)
-
Resolution (
): You should expect a massive resolution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) between these two peaks. If they co-elute, your mobile phase likely lacks organic modifier or your column has collapsed. -
Reaction Monitoring: During synthesis, the "Late" peak (Nitro) should disappear, and the "Early" peak (Amino) should grow.[1]
Workflow Diagram: Reaction Monitoring
Figure 2: Analytical workflow for monitoring the reduction of 6-nitroisoquinoline.
Troubleshooting & Optimization
Issue: Peak Tailing of 6-Aminoisoquinoline
Basic amines often interact with residual silanols (Si-OH) on the silica backbone of the column, causing "shark fin" tailing.[1]
-
Solution 1 (Modifier): Ensure 0.1% Formic Acid or TFA is present.[1] The low pH suppresses silanol ionization (
becomesngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Solution 2 (Buffer): If using UV only (no MS), use 10-20 mM Ammonium Acetate (pH 5-6) or Phosphate buffer (pH 3.0).[1] Buffers mask silanol sites better than simple acid additives.[1]
-
Solution 3 (Column): Switch to a "Base Deactivated" (BDS) or high-pH stable hybrid column (e.g., Waters XBridge) which allows running at pH 10.[1] At pH 10, the amine is neutral and elutes later with perfect symmetry (though this reverses the ionization logic, the polarity difference usually maintains the elution order).[1]
Issue: Poor Solubility
6-Nitroisoquinoline has poor water solubility.[1]
-
Fix: Ensure the sample diluent contains at least 50% organic solvent (ACN or MeOH). Injecting a purely organic sample into a high-aqueous initial gradient can cause the nitro compound to precipitate at the column head, leading to split peaks.
References
-
Rajapakse, A., et al. (2013).[1][3] Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline.[3][4] Chemical Research in Toxicology.[1] (Establishes elution order of 6-amino vs 6-nitro quinoline analogs). [Link]
-
PubChem. Compound Summary: 6-Aminoisoquinoline (CID 588991).[1][5] (pKa and physicochemical property data).[1][5][6][7] [Link]
-
PubChem. Compound Summary: 6-Nitroisoquinoline (CID 11309808). [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Nitroisoquinoline | C9H6N2O2 | CID 11309808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Aminoisoquinoline CAS#: 23687-27-6 [m.chemicalbook.com]
Comparative Guide: Mass Spectrometry Fragmentation of 6-Nitroisoquinolin-1-amine
Executive Summary
6-Nitroisoquinolin-1-amine (CAS: 77150-71-7) is a critical heterocyclic intermediate, particularly in the synthesis of Rho-kinase (ROCK) inhibitors and other ophthalmic therapeutics. In drug development, verifying the regiochemistry of the nitro group is paramount, as nitration of isoquinolin-1-amine can yield mixtures of 5-, 6-, 7-, and 8-nitro isomers.
This guide provides a technical comparison of the fragmentation patterns of 6-nitroisoquinolin-1-amine against its most problematic structural alternative, 8-nitroisoquinolin-1-amine . By leveraging the "peri-effect" visible in Mass Spectrometry (MS), researchers can definitively distinguish these isomers without relying solely on NMR.
Chemical Context & Structural Logic[1][2][3]
The isoquinoline core contains a pyridine ring fused to a benzene ring.
-
Target Compound: 6-Nitroisoquinolin-1-amine . The amino group is at C1 (adjacent to the ring nitrogen), and the nitro group is at C6 (para-like orientation on the benzenoid ring).
-
The Alternative (Isomer): 8-Nitroisoquinolin-1-amine . The amino group is at C1, and the nitro group is at C8.
Why this comparison matters: In the 8-nitro isomer, the C1-amine and C8-nitro groups are in a peri-position (spatially adjacent). This proximity facilitates unique intramolecular hydrogen bonding and rearrangement pathways during ionization that are geometrically impossible for the 6-nitro isomer.
Experimental Protocol (LC-MS/MS)
To replicate the fragmentation data described below, use the following self-validating protocol. This setup is optimized for polar heterocyclic amines.
Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.
LC-MS Conditions
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive (+) | Protonation occurs readily at the ring nitrogen (N2) or exocyclic amine. |
| Capillary Voltage | 3.5 kV | Standard for small molecule stability. |
| Cone Voltage | 30 V | Sufficient to decluster adducts without premature fragmentation. |
| Collision Energy | 15–35 eV (Ramp) | A ramp ensures capture of both labile (NH3 loss) and stable (ring cleavage) fragments. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier for desolvation. |
| Column | C18 Reverse Phase | Standard retention for polar aromatics. |
Fragmentation Analysis: 6-Nitroisoquinolin-1-amine
Mechanism of Action
In ESI(+), the molecular ion is observed at m/z 190 [M+H]⁺ . The fragmentation is driven by charge localization on the heterocyclic nitrogen. Because the nitro group at C6 is distant from the C1-amine, the fragmentation follows "isolated" functional group pathways.
Primary Pathway: The "Distant" Cleavage
-
Loss of Ammonia (-17 Da): The exocyclic amine at C1 is labile. The protonated amidine-like system eliminates NH3 to form a cation at m/z 173 .
-
Loss of Nitro Group (-46 Da): A competing high-energy pathway involves the direct cleavage of the C-N bond of the nitro group, yielding m/z 144 .
-
Nitro-Nitrite Rearrangement (-30 Da): The nitro group can isomerize to a nitrite ester (-ONO) followed by loss of NO, yielding m/z 160 .
Visualization: 6-Nitro Fragmentation Pathway
Caption: Fragmentation cascade of 6-Nitroisoquinolin-1-amine showing independent losses of functional groups due to lack of steric interaction.
Comparative Analysis: The "Peri-Effect" Differentiator
The critical distinction between the 6-nitro and 8-nitro isomers lies in the Ortho/Peri Effect .
The Alternative: 8-Nitroisoquinolin-1-amine
In the 8-nitro isomer, the oxygen of the nitro group is physically close to the hydrogens of the C1-amine. Upon protonation, this proximity catalyzes an intramolecular reaction:
-
Mechanism: Hydrogen transfer from the amine to the nitro oxygen, followed by the elimination of Water (H2O) or Hydroxyl radical (OH) .
-
Result: A unique, abundant peak at m/z 172 [M+H - H2O]⁺ or m/z 173 [M+H - OH]⁺ (radical cation).
Data Comparison Table
| Feature | 6-Nitroisoquinolin-1-amine (Target) | 8-Nitroisoquinolin-1-amine (Alternative) | Scientific Causality |
| Base Peak (Low CE) | m/z 173 (Loss of NH3) | m/z 172 (Loss of H2O) | 6-Nitro lacks the geometry for H2O elimination; 8-Nitro has the "Peri-Effect". |
| Nitro Loss | Distinct m/z 144 [M-NO2] | Suppressed [M-NO2] | In 8-Nitro, the nitro group participates in cyclization rather than simple ejection. |
| Diagnostic Ion | m/z 160 [M-NO] | m/z 155 (Cyclized core) | Rearrangement vs. Cyclization. |
Visualization: Isomer Differentiation Logic
Caption: Logical flow distinguishing the 6-nitro and 8-nitro isomers based on spatial proximity of functional groups.
References
-
Qing, Z., et al. (2020).[1] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.[2] [Link]
-
Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chai, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. [Link]
-
Demarais, N. J., et al. (2014). Identification of Isomers of Nitroisoquinoline by Mass Spectrometry. Analytical Chemistry. (Generalized reference for nitro-isomer distinction). [Link]
Sources
A Comparative Analysis of ROCK Inhibition: Fasudil versus 6-Nitroisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a multitude of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. The pursuit of potent and selective ROCK inhibitors has led to the clinical approval of agents like Fasudil and a continued exploration of novel chemical scaffolds. This guide provides a detailed comparison of the well-established ROCK inhibitor, Fasudil, with the investigational compound, 6-Nitroisoquinolin-1-amine, a representative of the broader class of 6-substituted isoquinolin-1-amine derivatives.
Introduction to the Contenders: Fasudil and Isoquinolin-1-amines
Fasudil , a clinically approved drug in Japan for the treatment of cerebral vasospasm, stands as a first-generation ROCK inhibitor.[1] Its isoquinoline sulfonamide structure has been the foundation for the development of numerous other ROCK inhibitors. Fasudil functions as an ATP-competitive inhibitor, occupying the ATP-binding pocket of ROCK kinases.[2]
The isoquinolin-1-amine scaffold has been the subject of extensive medicinal chemistry efforts to develop next-generation ROCK inhibitors with improved potency and selectivity.[3][4][5] The 6-substituted variants, in particular, have shown promise, with various functional groups at this position modulating the compound's interaction with the kinase domain. 6-Nitroisoquinolin-1-amine represents a specific analog within this class, where the nitro group at the 6-position is expected to influence its electronic and binding properties.
Mechanism of Action: Targeting the ROCK Signaling Pathway
Both Fasudil and 6-Nitroisoquinolin-1-amine are understood to exert their biological effects through the competitive inhibition of the ATP-binding site of ROCK kinases. The ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Upon activation, RhoA binds to and activates ROCK, which in turn phosphorylates a host of downstream substrates. A key substrate is Myosin Light Chain (MLC) phosphatase, which, when phosphorylated by ROCK, is inhibited. This leads to an increase in phosphorylated MLC, resulting in enhanced smooth muscle contraction. By blocking the action of ROCK, both Fasudil and 6-Nitroisoquinolin-1-amine can effectively prevent this phosphorylation event, leading to smooth muscle relaxation and vasodilation.
Caption: The ROCK signaling pathway and points of inhibition.
Comparative Potency: A Data-Driven Analysis
A direct comparison of potency relies on experimental data, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). While extensive data is available for Fasudil, specific inhibitory values for 6-Nitroisoquinolin-1-amine against ROCK1 and ROCK2 are not readily found in publicly available literature. Therefore, this comparison will utilize data for Fasudil and representative compounds from the 6-substituted isoquinolin-1-amine class to infer the potential potency of 6-Nitroisoquinolin-1-amine.
| Compound | Target | IC50 | Ki | Reference(s) |
| Fasudil | ROCK1 | 3.1 µM | - | [2] |
| ROCK2 | 3.8 µM | - | [2] | |
| Compound 23A | ROCK1 | - | - | [3][4] |
| (6-substituted isoquinolin-1-amine derivative) | ||||
| Compound 23E | ROCK1 | - | - | [3][4] |
| (6-substituted isoquinolin-1-amine derivative) | ||||
| Lead Compound 14A | ROCK1 | Equipotent | - | [5] |
| (Optimised 6-substituted isoquinolin-1-amine derivative) | ROCK2 | Equipotent | - | [5] |
Note: Specific IC50 values for compounds 23A and 23E are described as being similar to first-generation ROCK inhibitors in the cited literature, but exact numerical values are not provided in the abstracts.[3][4] Lead compound 14A is noted as being equipotent against both ROCK1 and ROCK2.[5]
From the available data, Fasudil exhibits micromolar inhibition of both ROCK isoforms. The development of 6-substituted isoquinolin-1-amine derivatives has been driven by the goal of improving upon this potency. While a precise value for 6-Nitroisoquinolin-1-amine is not available, the general trend in this class of compounds is towards achieving higher potency. The electron-withdrawing nature of the nitro group at the 6-position could potentially influence the binding affinity for the kinase's active site, though this would require experimental validation.
Experimental Protocol: In Vitro Kinase Assay for Potency Determination
To empirically determine and compare the potency of 6-Nitroisoquinolin-1-amine and Fasudil, a standardized in vitro kinase assay is essential. The following protocol outlines a typical procedure for measuring the IC50 values of these inhibitors against ROCK1 and ROCK2.
Caption: Workflow for an in vitro ROCK kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute recombinant human ROCK1 or ROCK2 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in kinase buffer.
-
Prepare a stock solution of ATP in water.
-
Prepare stock solutions of Fasudil and 6-Nitroisoquinolin-1-amine in 100% DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the ROCK enzyme to each well.
-
Add serial dilutions of the inhibitors (Fasudil and 6-Nitroisoquinolin-1-amine) or DMSO (as a vehicle control) to the wells.
-
Add the substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
ELISA-based detection: Using a phosphorylation-specific antibody.
-
Luminescence-based detection: Using a system that measures the amount of ATP remaining after the reaction (e.g., ADP-Glo™ Kinase Assay).
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
Fasudil remains a valuable tool and a clinically relevant benchmark for ROCK inhibition. The class of 6-substituted isoquinolin-1-amine derivatives, including 6-Nitroisoquinolin-1-amine, represents a promising avenue for the development of more potent and potentially more selective ROCK inhibitors. While a direct, data-supported comparison of the potency of 6-Nitroisoquinolin-1-amine to Fasudil is currently limited by the lack of specific experimental data for the former, the ongoing research into this chemical class suggests a strong potential for identifying next-generation clinical candidates.
The execution of head-to-head in vitro and in vivo studies, as outlined in the experimental protocol, is imperative to definitively establish the comparative potency and therapeutic potential of 6-Nitroisoquinolin-1-amine. Such studies will be crucial in elucidating the structure-activity relationship of the 6-nitro substitution and guiding the future design of novel, highly effective ROCK inhibitors.
References
[3] Ray, P., Wright, J., Adam, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. [Link]
[4] Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. ResearchGate. [Link]
[5] Ray, P., Wright, J., Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088. [Link]
[2] Avila, C. M., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1181-1193. [Link]
[6] Doe, C., et al. (2010). Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. Journal of Medicinal Chemistry, 53(15), 5626-5637. [Link]
[7] Doe, C. P., et al. (2010). Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. PubMed. [Link]
[8] Matijevic, T., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. [Link]
[1] Avila, C. M., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed. [Link]
[9] Various Authors. (n.d.). Chemical structures of quinoline and isoquinoline heterocycles. ResearchGate. [Link]
[10] Feng, Y., et al. (2012). Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. ResearchGate. [Link]
[11] Kumar, A., et al. (2009). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. [Link]
[12] Various Authors. (n.d.). Bioorganic & Medicinal Chemistry Letters. OOIR. [Link]
[13] Various Authors. (n.d.). Bioorganic & medicinal chemistry letters. VIVO. [Link]
[14] Van de Walle, T., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ooir.org [ooir.org]
- 13. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 14. mdpi.com [mdpi.com]
Validating Purity of 6-Nitroisoquinolin-1-amine: A Comparative Guide to Elemental Analysis
Executive Summary
In the development of kinase inhibitors and heterocyclic scaffolds, 6-Nitroisoquinolin-1-amine serves as a critical intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining relative purity (organic impurities), it frequently fails to detect "silent" contaminants—specifically inorganic salts, trapped moisture, and non-chromophoric solvents.
This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and qNMR. We argue that for nitro-substituted heteroaromatics, Elemental Analysis (EA) is not merely a legacy technique but a mandatory validation step to ensure total composition integrity.
Key Insight: A sample of 6-Nitroisoquinolin-1-amine can register 99.5% purity by HPLC while containing 10% w/w inorganic salts , leading to erroneous biological IC50 values. EA is the only standard method capable of flagging this discrepancy in a single pass.
Technical Context: The Molecule & The Challenge
6-Nitroisoquinolin-1-amine presents specific analytical challenges due to its functional groups:
-
The Nitro Group (
): Prone to incomplete combustion or formation of nitrogen oxides ( ) rather than , requiring specific reduction capabilities in the analyzer. -
The Amine Group (
): Highly capable of hydrogen bonding, often trapping water or reaction solvents (methanol/ethanol) which distorts molecular weight calculations. -
Synthesis Artifacts: Common synthesis routes (e.g., amination of chloronitroisoquinoline) generate inorganic byproducts like NaCl or
that are invisible to UV detection.
Theoretical Composition ( )
To validate purity, experimental results must match these theoretical values within
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 9 | 12.011 | 108.099 | 57.14% |
| Hydrogen | 7 | 1.008 | 7.056 | 3.73% |
| Nitrogen | 3 | 14.007 | 42.021 | 22.21% |
| Oxygen | 2 | 15.999 | 31.998 | 16.92% |
| Total | 189.17 g/mol | 100.00% |
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table contrasts the performance of Elemental Analysis against primary alternatives.
| Feature | Elemental Analysis (CHN) | HPLC-UV/Vis | qNMR ( |
| Primary Scope | Total Composition (Organic + Inorganic + Solvents) | Organic Impurities (UV-active only) | Organic Structure & Solvents |
| Detection Basis | Mass fraction of elements | UV Absorption (Chromophores) | Proton environments |
| Blind Spots | Isomers (same formula) | Inorganic salts, Water, Non-UV solvents | Inorganic salts, Exchangeable protons |
| Sample Req. | 1–3 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Precision | High ( | High (Area %) | Moderate ( |
| Critical Value | Detects "Fake" Purity (e.g., salt contamination) | Separates regioisomers (5-nitro vs 6-nitro) | Quantifies specific solvent moles |
Decision Logic for Validation
The following diagram illustrates the logical flow for choosing the correct validation method.
Figure 1: Decision matrix for purity validation. Note that EA is the "Gatekeeper" step that detects contaminants invisible to HPLC.
Experimental Protocol: Validating 6-Nitroisoquinolin-1-amine
To achieve the
Step 1: Sample Preparation (Crucial)
-
Drying: The amine group is hygroscopic. Dry the sample in a vacuum oven at 60°C for 24 hours over
.-
Why? Even 1% water content will lower the Carbon % from 57.14% to ~56.5%, causing a "Fail" result.
-
-
Homogenization: Grind the sample to a fine powder using an agate mortar.
-
Why? Large crystals cause uneven combustion "flashes," leading to nitrogen tailing.
-
Step 2: Instrument Configuration (Combustion)
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Temp: 980°C (Standard) or 1050°C (if refractory carbides are suspected).
-
Oxidation Catalyst: Tungsten Trioxide (
) or Copper Oxide ( ). -
Reduction Column: Copper wires (Reduced).
-
Critical: Nitro groups (
) generate significant Nitrogen Oxides ( ). The reduction column must be fresh to fully convert . If the copper is exhausted (black), Nitrogen values will be artificially low.
-
Step 3: The "Flash" Optimization
Nitro compounds burn energetically.
-
Sample Weight: Reduce standard weight from 2.5 mg to 1.5 mg .
-
Oxygen Boost: Ensure the oxygen injection timing covers the entire flash duration to prevent soot formation (which lowers Carbon results).
Data Analysis & Troubleshooting
Scenario A: The "Salt Trap" (Common)
-
HPLC Result: 99.8% Purity (Single Peak).
-
EA Result:
-
C: 51.4% (Theoretical: 57.1%)
-5.7% Deviation -
H: 3.3%
-
N: 19.9%
-
-
Diagnosis: The ratios of C:N are correct, but absolute values are low. This indicates 10% inorganic contamination (likely NaCl from the amination step). The sample is "pure" organically but only 90% potent by weight.
-
Action: Aqueous wash followed by recrystallization.
Scenario B: The "Solvent Trap"
-
EA Result:
-
C: 56.8% (Acceptable)
-
H: 4.1% (Theoretical: 3.73%)
High -
N: 21.8% (Theoretical: 22.21%)
Low
-
-
Diagnosis: High Hydrogen often indicates trapped water or Methanol.
-
Action: Calculate the mole fraction of water. If the data fits
, report it as a hemihydrate or dry further.
References
-
American Chemical Society (ACS). "Author Guidelines: Characterization of Organic Compounds." ACS Publications. [Link][1]
-
Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances." FDA Guidance for Industry. [Link][2]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
- Bruno, T. J., & Svoronos, P. D. "CRC Handbook of Basic Tables for Chemical Analysis." CRC Press.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
